(3,5-Difluoro-4-nitrophenyl)methanol
Description
Properties
IUPAC Name |
(3,5-difluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMXVSGWUYOLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717229 | |
| Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123172-89-3 | |
| Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to (3,5-Difluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties.[1][2][3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] Within this context, (3,5-Difluoro-4-nitrophenyl)methanol (CAS No. 1123172-89-3) emerges as a chemical intermediate of significant interest. Its trifunctional nature, featuring a reactive hydroxymethyl group, a reducible nitro group, and a difluorinated phenyl ring, offers a versatile platform for the synthesis of a diverse range of complex molecules. This guide provides an in-depth technical overview of its synthesis, key chemical transformations, and potential applications in drug development, grounded in established chemical principles.
Physicochemical Properties and Structural Data
A clear understanding of the physicochemical properties of (3,5-Difluoro-4-nitrophenyl)methanol is fundamental to its application in synthesis and drug design. The table below summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 1123172-89-3 | N/A |
| Molecular Formula | C₇H₅F₂NO₃ | N/A |
| Molecular Weight | 189.12 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from structure |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of (3,5-Difluoro-4-nitrophenyl)methanol.
Part 1: Synthesis of 3,5-Difluorobenzyl Alcohol
The synthesis of the key precursor, 3,5-difluorobenzyl alcohol, can be achieved from 2,4-dichloronitrobenzene through a five-step process as outlined in the patent literature.[5]
Experimental Protocol:
-
Fluorination: 2,4-Dichloronitrobenzene is treated with a fluorinating agent, such as potassium fluoride, in the presence of a phase transfer catalyst to yield 2,4-difluoronitrobenzene.[5]
-
Reduction of Nitro Group: The resulting 2,4-difluoronitrobenzene is reduced to 2,4-difluoroaniline via catalytic hydrogenation.[5]
-
Bromination and Diazotization: 2,4-Difluoroaniline undergoes bromination followed by diazotization and subsequent decomposition of the diazonium salt to afford 1-bromo-3,5-difluorobenzene.[5]
-
Formylation: The aryl bromide is then formylated to produce 3,5-difluorobenzaldehyde.[5]
-
Reduction of Aldehyde: Finally, reduction of the aldehyde with a suitable reducing agent, such as sodium borohydride, yields 3,5-difluorobenzyl alcohol.[5]
Part 2: Nitration of 3,5-Difluorobenzyl Alcohol
The final step is the regioselective nitration of 3,5-difluorobenzyl alcohol. The two fluorine atoms are ortho, para-directing, but deactivating, while the hydroxymethyl group is a weak ortho, para-director. The directing effects of the fluorine atoms are expected to dominate, leading to nitration at the C2, C4, or C6 positions. Steric hindrance from the hydroxymethyl group at the C2 and C6 positions would favor nitration at the C4 position.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Precursor: Slowly add 3,5-difluorobenzyl alcohol to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the benzyl alcohol in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Key Chemical Transformations and Applications
The strategic placement of the three functional groups in (3,5-Difluoro-4-nitrophenyl)methanol makes it a valuable precursor for a variety of chemical transformations relevant to drug discovery.
Caption: Key synthetic transformations of (3,5-Difluoro-4-nitrophenyl)methanol.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications. The resulting (4-Amino-3,5-difluorophenyl)methanol is a valuable intermediate for the synthesis of heterocycles, amides, and for derivatization via reactions like the Sandmeyer reaction.
Experimental Protocol (Catalytic Hydrogenation):
-
Catalyst Slurry: To a solution of (3,5-Difluoro-4-nitrophenyl)methanol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (5-10 wt. %).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (4-Amino-3,5-difluorophenyl)methanol, which can be further purified by recrystallization or column chromatography.
Oxidation of the Hydroxymethyl Group to an Aldehyde
Oxidation of the primary alcohol to an aldehyde provides another key intermediate, 3,5-Difluoro-4-nitrobenzaldehyde. This aldehyde can participate in a wide range of reactions, including Wittig reactions, aldol condensations, and reductive aminations, to build molecular complexity.
Experimental Protocol (PCC Oxidation):
-
PCC Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) in dichloromethane.
-
Oxidation: Add a solution of (3,5-Difluoro-4-nitrophenyl)methanol in dichloromethane dropwise to the PCC suspension.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the resulting crude aldehyde by column chromatography.
Derivatization for Suzuki-Miyaura Cross-Coupling
The amine functionality of (4-Amino-3,5-difluorophenyl)methanol can be converted to a halide (e.g., bromide or iodide) via the Sandmeyer reaction.[6][7][8][9] The resulting halo-substituted benzyl alcohol can then be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids, enabling the synthesis of diverse biaryl structures.
Experimental Protocol (Two-Step Sequence):
a) Sandmeyer Reaction (Conversion of Amine to Bromide):
-
Diazotization: Dissolve (4-Amino-3,5-difluorophenyl)methanol in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Displacement: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the cold diazonium salt solution to the cuprous bromide solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude (4-Bromo-3,5-difluorophenyl)methanol by column chromatography.
b) Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine (4-Bromo-3,5-difluorophenyl)methanol, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Coupling Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the desired biaryl product by column chromatography.
Significance in Drug Discovery
The (3,5-Difluoro-4-nitrophenyl)methanol scaffold is particularly valuable in drug discovery for several reasons:
-
Bioisosteric Replacement: The difluorophenyl group can act as a bioisostere for other functionalities, potentially improving pharmacokinetic properties without compromising biological activity.[10][11][12][13][14]
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[3][4]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine and nitro groups can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Versatile Synthetic Handle: The three distinct functional groups allow for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (3,5-Difluoro-4-nitrophenyl)methanol and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
(3,5-Difluoro-4-nitrophenyl)methanol represents a strategically important and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of functional groups provides multiple avenues for chemical modification, allowing for the systematic exploration of chemical space and the optimization of lead compounds. The synthetic pathways and key transformations detailed in this guide provide a solid foundation for researchers to harness the full potential of this valuable intermediate in their quest for novel therapeutics.
References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.
-
3,5-Difluorobenzaldehyde synthesis. ChemicalBook.
- The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not provided]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Catalytic nitration. Google Patents.
-
troubleshooting guide for the nitration of 3,5-Difluorotoluene. Benchchem.
-
Process for preparing 1,3-difluorobenzene. Google Patents.
-
Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. ResearchGate.
-
Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation. Google Patents.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [URL: Not provided]
-
Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
-
p-NITROBENZALDEHYDE. Organic Syntheses.
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [URL: Not provided]
-
Fluorine in Medicinal Chemistry. ResearchGate.
-
Bioisosteric Replacements. Cambridge MedChem Consulting.
-
1,3-Difluorobenzene. ResearchGate.
-
Sandmeyer Reaction. Organic Chemistry Portal.
-
Direct nitration of five membered heterocycles. ResearchGate.
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.
-
Chapter - Fluorine in Drug Discovery. Bentham Science.
-
PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office.
- Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry.
-
Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI. [URL: Not provided]
-
Process for preparing 3,5-difluoroaniline. Google Patents.
-
14.4: Diazotization of Amines. Chemistry LibreTexts.
-
Direct nitration of five membered heterocycles. Semantic Scholar.
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]
Technical Monograph: (3,5-Difluoro-4-nitrophenyl)methanol
Physicochemical Profile, Synthetic Methodology, and Analytical Characterization
Executive Summary
(3,5-Difluoro-4-nitrophenyl)methanol (CAS: 1123172-89-3) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules.[1] Characterized by a highly electron-deficient aromatic ring due to the synergistic withdrawal effects of the nitro group and two flanking fluorine atoms, this compound serves as a critical "warhead" precursor or linker in medicinal chemistry. Its unique electronic signature makes it valuable for modulating metabolic stability and lipophilicity in drug candidates.
This technical guide provides a comprehensive analysis of its molecular weight, synthesis, and characterization, designed for researchers requiring high-fidelity data for stoichiometric calculations and process development.
Physicochemical Identity & Molecular Weight Analysis[1][2][3]
Precise molecular weight determination is critical for high-resolution mass spectrometry (HRMS) and quantitative formulation.[1]
Core Metrics Table[1]
| Property | Value | Notes |
| IUPAC Name | (3,5-Difluoro-4-nitrophenyl)methanol | |
| Common Name | 3,5-Difluoro-4-nitrobenzyl alcohol | |
| CAS Registry Number | 1123172-89-3 | |
| Molecular Formula | C₇H₅F₂NO₃ | |
| Average Molecular Weight | 189.12 g/mol | Used for molarity calculations.[1][2][3][4][5][6] |
| Monoisotopic Mass | 189.0238 Da | Used for Mass Spectrometry (M+). |
| Physical State | Crystalline Solid | Pale yellow to off-white.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water. |
| Predicted pKa | ~13.5 (Alcoholic -OH) | Acidic due to electron-withdrawing ring.[1] |
Mass Spectrometry Breakdown
For bioanalytical assays (LC-MS/MS), the monoisotopic mass is the reference standard. The presence of two Fluorine atoms (
-
[M+H]⁺: 190.0316 Da[1]
-
[M+Na]⁺: 212.0136 Da[1]
-
[M-H]⁻: 188.0165 Da (Preferred ionization mode due to acidity).
Synthetic Methodology
Direct nitration of 3,5-difluorobenzyl alcohol is often non-selective and hazardous. The preferred synthetic route ensures regiochemical purity by reducing the corresponding benzoic acid precursor.
Recommended Route: Chemoselective Reduction
Precursor: 3,5-Difluoro-4-nitrobenzoic acid (CAS: 1131580-60-3).[1][7] Reagents: Borane-Tetrahydrofuran Complex (BH₃[1]·THF) or Isobutyl Chloroformate / NaBH₄.
Protocol (Borane Reduction Method):
-
Activation: Dissolve 3,5-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[8]
-
Reduction: Dropwise add BH₃·THF (1.0 M solution, 1.5 eq). The borane preferentially reduces the carboxylic acid over the nitro group at controlled temperatures.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC.
-
Quench: Cool to 0°C and carefully quench with Methanol (excess) to destroy unreacted borane.
-
Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.
Critical Control Point: Avoid using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C), as these will reduce the nitro group to an amine (aniline), destroying the target structure.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the nitro moiety.[1]
Analytical Characterization & Quality Control
To validate the identity and purity of (3,5-Difluoro-4-nitrophenyl)methanol, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the spectrum.
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹⁹F NMR:
-
Single singlet or triplet signal (depending on decoupling) around -110 to -120 ppm , confirming the equivalent fluorine environments.[1]
-
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm.
-
Retention Time: Expected to elute earlier than non-fluorinated analogs due to polarity, but later than the acid precursor.
QC Decision Logic
Figure 2: Quality Control decision tree for intermediate validation.
Handling and Safety
As a nitro-aromatic compound, standard safety protocols for "Energetic Precursors" should be observed, although the alcohol functionality mitigates some volatility.
-
Hazards:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent potential nitro-benzyl photochemistry (homolysis).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55271003, (3,5-Difluoro-4-nitrophenyl)methanol. Retrieved January 31, 2026, from [Link]
Sources
- 1. 503315-74-0|(3-Fluoro-4-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. (3,5-Difluoro-4-nitrophenyl)methanol | C7H5F2NO3 | CID 55271003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. 4-Nitrobenzyl alcohol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Introduction: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to (3,5-Difluoro-4-nitrophenyl)methanol
(3,5-Difluoro-4-nitrophenyl)methanol is a fluorinated aromatic compound of significant interest to researchers and scientists in the field of drug development. Its unique structural features, including a nitro group and two fluorine atoms, make it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide provides an in-depth technical overview of (3,5-Difluoro-4-nitrophenyl)methanol, covering its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
(3,5-Difluoro-4-nitrophenyl)methanol, also known as 3,5-Difluoro-4-nitrobenzyl alcohol, is identified by the CAS Number 1123172-89-3.[1] Its molecular formula is C₇H₅F₂NO₃, corresponding to a molecular weight of 189.12 g/mol .[1]
Table 1: Physicochemical Properties of (3,5-Difluoro-4-nitrophenyl)methanol
| Property | Value | Source |
| IUPAC Name | (3,5-Difluoro-4-nitrophenyl)methanol | ChemScene |
| CAS Number | 1123172-89-3 | ChemScene[1] |
| Molecular Formula | C₇H₅F₂NO₃ | ChemScene[1] |
| Molecular Weight | 189.12 g/mol | ChemScene[1] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | - |
| Storage | Store at room temperature in a dry, dark place under an inert atmosphere. | - |
Proposed Synthesis of (3,5-Difluoro-4-nitrophenyl)methanol
A plausible and efficient method for the synthesis of (3,5-Difluoro-4-nitrophenyl)methanol is the reduction of the corresponding aldehyde, 3,5-difluoro-4-nitrobenzaldehyde. This transformation can be reliably achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Reaction Scheme
Caption: Proposed synthesis of (3,5-Difluoro-4-nitrophenyl)methanol.
Experimental Protocol
Materials:
-
3,5-Difluoro-4-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water while keeping the flask in the ice bath.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,5-Difluoro-4-nitrophenyl)methanol.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford the purified (3,5-Difluoro-4-nitrophenyl)methanol as a solid.
Characterization of (3,5-Difluoro-4-nitrophenyl)methanol)
Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the chemical structure and known spectroscopic trends for similar compounds.
Table 2: Predicted Spectroscopic Data for (3,5-Difluoro-4-nitrophenyl)methanol
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 2H, Ar-H), 4.85 (s, 2H, CH₂), 2.50 (br s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160-165 (d, J = 250-260 Hz, C-F), 140-145 (t, J = 10-15 Hz, C-NO₂), 135-140 (C-CH₂OH), 110-115 (d, J = 20-25 Hz, C-H), 60-65 (CH₂OH) |
| FTIR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 1530 & 1350 (asymmetric and symmetric NO₂ stretch), 1600-1450 (Ar C=C stretch), 1200-1000 (C-F stretch) |
| Mass Spec. (EI) | m/z 189 (M⁺), 172 (M-OH)⁺, 159 (M-CH₂O)⁺, 143 (M-NO₂)⁺ |
Safety and Handling
Nitrated organic compounds should be handled with caution due to their potential for thermal instability and toxicity.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Organic Synthesis
(3,5-Difluoro-4-nitrophenyl)methanol is a valuable intermediate for the synthesis of a variety of target molecules in drug discovery. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a wide range of coupling reactions to build more complex structures. The difluoro substitution pattern is particularly useful for modulating the electronic properties and metabolic stability of a molecule.
One notable application of a related compound, 3,5-difluoro-4-nitrobenzonitrile, is as a precursor for PRDM9 inhibitors, showcasing the utility of this substitution pattern in developing targeted therapeutics.[5] The benzyl alcohol moiety of (3,5-Difluoro-4-nitrophenyl)methanol can be further modified, for example, by conversion to a leaving group for nucleophilic substitution reactions or by oxidation to an aldehyde for subsequent transformations.
Conclusion
(3,5-Difluoro-4-nitrophenyl)methanol is a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted characterization data, and safety considerations. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of versatile building blocks like (3,5-Difluoro-4-nitrophenyl)methanol will undoubtedly increase.
References
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]
-
ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]
Sources
Methodological & Application
The Strategic Utility of (3,5-Difluoro-4-nitrophenyl)methanol in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(3,5-Difluoro-4-nitrophenyl)methanol , a versatile fluorinated building block, has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern—two fluorine atoms meta to a hydroxymethyl group and ortho to a nitro group—imparts distinct reactivity and physicochemical properties that are strategically exploited in the construction of high-value compounds, including potent kinase inhibitors. This guide provides an in-depth exploration of the applications of (3,5-Difluoro-4-nitrophenyl)methanol, complete with detailed protocols and the underlying scientific rationale for its use.
Introduction: The Advantage of Fluorination and Ortho-Nitro Substitution
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The 3,5-difluoro substitution pattern in the title compound serves to modulate the electronic properties of the aromatic ring and can influence the conformation of the final molecule.
Simultaneously, the ortho-nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then be further functionalized, or it can participate in various cyclization reactions. The presence of both the hydroxymethyl and nitro groups allows for a sequence of selective transformations, making (3,5-Difluoro-4-nitrophenyl)methanol a valuable starting material for multi-step syntheses.
Core Application: Synthesis of Kinase Inhibitors
A prominent application of the 3,5-difluorobenzyl moiety derived from (3,5-Difluoro-4-nitrophenyl)methanol is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] The 3,5-difluorobenzyl group can often be found as a key structural motif in potent and selective kinase inhibitors, where it can form crucial interactions within the enzyme's binding pocket.
One such example is the synthesis of the potent ALK/ROS1 dual inhibitor, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide .[2][3][4][5][6] The 5-(3,5-difluorobenzyl)-1H-indazole core of this molecule is a key pharmacophore for its activity.[4] The synthesis of this core can be strategically initiated from (3,5-Difluoro-4-nitrophenyl)methanol.
Synthetic Workflow: From (3,5-Difluoro-4-nitrophenyl)methanol to a Key Indazole Intermediate
The following sections outline a plausible and chemically sound synthetic route to a key intermediate, 5-(3,5-difluorobenzyl)-1H-indazole , starting from (3,5-Difluoro-4-nitrophenyl)methanol. This workflow highlights two fundamental transformations: Williamson ether synthesis and reductive cyclization.
Caption: Synthetic workflow from (3,5-Difluoro-4-nitrophenyl)methanol to a key indazole intermediate.
Detailed Protocols
Part 1: Synthesis of 3,5-Difluoro-4-nitrobenzyl Bromide
Rationale: The hydroxyl group of (3,5-Difluoro-4-nitrophenyl)methanol is not a good leaving group for nucleophilic substitution. Therefore, it must first be converted to a more reactive species, such as a benzyl bromide. This is a standard transformation that activates the benzylic position for subsequent reactions.
Protocol:
-
Reaction Setup: To a solution of (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3,5-Difluoro-4-nitrobenzyl bromide.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| (3,5-Difluoro-4-nitrophenyl)methanol | 1.0 | 189.12 |
| Phosphorus Tribromide (PBr₃) | 0.5 | 270.69 |
Expected yield: 80-90%
Part 2: Williamson Ether Synthesis for N-Alkylation
Rationale: The Williamson ether synthesis is a versatile and reliable method for forming carbon-oxygen and, in this case, carbon-nitrogen bonds via an SN2 mechanism.[7][8] The synthesized 3,5-Difluoro-4-nitrobenzyl bromide serves as the electrophile, while a suitable nucleophile, such as a substituted aniline, is used to introduce the nitrogen atom required for the indazole ring.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (e.g., 4-fluoro-2-methylaniline, 1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Electrophile: Add a solution of 3,5-Difluoro-4-nitrobenzyl bromide (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-fluoro-2-methylaniline | 1.0 | 125.14 |
| 3,5-Difluoro-4-nitrobenzyl bromide | 1.1 | 252.02 |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 |
Expected yield: 70-85%
Part 3: Reductive Cyclization to Form the Indazole Ring
Rationale: The nitro group in the ortho position to the newly formed secondary amine can be reduced to an amino group, which can then undergo an intramolecular cyclization to form the indazole ring system. Tin(II) chloride is a common and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups.
Protocol:
-
Reaction Setup: Dissolve the N-alkylated aniline derivative from Part 2 (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Filter the mixture through celite to remove tin salts. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-(3,5-difluorobenzyl)-1H-indazole.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| N-(3,5-Difluoro-4-nitrobenzyl)-4-fluoro-2-methylaniline | 1.0 | 296.25 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 225.63 |
Expected yield: 60-75%
Conclusion
(3,5-Difluoro-4-nitrophenyl)methanol is a strategically designed building block that offers a reliable entry point for the synthesis of complex, biologically active molecules. The protocols outlined above demonstrate a logical and efficient pathway to a key indazole intermediate used in the synthesis of a potent kinase inhibitor. The versatility of the functional groups present in (3,5-Difluoro-4-nitrophenyl)methanol allows for a range of chemical transformations, making it an invaluable tool for researchers and professionals in the field of drug discovery and development.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents.
-
The Williamson Ether Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University. Available at: [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. Available at: [Link]
- EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl] - Google Patents.
-
Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] - Technical Disclosure Commons. Available at: [Link]
-
CHEM 2212L Experiment 5 - Williamson Ether Synthesis - YouTube. Available at: [Link]
-
Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
Williamson Ether Synthesis Guide | PDF | Organic Chemistry - Scribd. Available at: [Link]
-
Process for the preparation of crystalline Form R of N-[5-(3,5-difluorobenzyl) - Technical Disclosure Commons. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions - ChemRxiv. Available at: [Link]
- EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl] - Google Patents.
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Process for the preparation of crystalline Form R of N-[5-(3,5-difluor" [tdcommons.org]
- 6. EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
The Strategic Utility of (3,5-Difluoro-4-nitrophenyl)methanol in Modern Pharmaceutical Development
Introduction: The Growing Prominence of Fluorinated Scaffolds in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have led to a significant number of fluorinated compounds among newly approved pharmaceuticals.[1][2] Among the diverse array of fluorinated building blocks, (3,5-Difluoro-4-nitrophenyl)methanol emerges as a particularly versatile intermediate. Its trifunctional nature, featuring a reactive benzylic alcohol, an activated aromatic ring, and a synthetically malleable nitro group, provides a powerful platform for the construction of complex molecular architectures targeting a range of therapeutic areas.
This comprehensive guide provides an in-depth exploration of (3,5-Difluoro-4-nitrophenyl)methanol as a key building block for pharmaceutical research and development. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and present detailed protocols for its application, underscoring its potential in the generation of novel drug candidates.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 1123172-89-3 | |
| Molecular Formula | C₇H₅F₂NO₃ | |
| Molecular Weight | 189.12 g/mol | |
| Appearance | Solid or Semi-solid | |
| Purity | ≥98% | |
| Storage | Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed and protected from light. |
Safety Information:
(3,5-Difluoro-4-nitrophenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]
Synthesis of (3,5-Difluoro-4-nitrophenyl)methanol: An Inferred Pathway
Figure 1: Inferred synthetic pathway to (3,5-Difluoro-4-nitrophenyl)methanol.
Step 1: Fluorination of 2,4-Dichloronitrobenzene. The initial step involves a nucleophilic aromatic substitution (Halex reaction) to replace the chlorine atoms with fluorine. This is a common industrial method for producing fluorinated aromatics.
Step 2: Nitration of 2,4-Difluoronitrobenzene. The subsequent nitration is directed by the existing substituents. The nitro group is expected to add to the position ortho to the activating fluorine and meta to the deactivating nitro group.
Step 3: Reduction of 3,5-Difluoro-4-nitrobenzaldehyde. The final step is the selective reduction of the aldehyde functionality to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.
Key Synthetic Transformations and Protocols
The utility of (3,5-Difluoro-4-nitrophenyl)methanol as a building block stems from its three key reactive sites: the hydroxyl group, the nitro group, and the aromatic ring.
Reactions at the Hydroxyl Group: Ether and Ester Formation
The benzylic alcohol functionality is a prime site for derivatization through etherification and esterification reactions, allowing for the connection of the core scaffold to other parts of a target molecule.
Figure 2: Key reactions involving the hydroxyl group.
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the O-alkylation of (3,5-Difluoro-4-nitrophenyl)methanol.
Materials:
-
(3,5-Difluoro-4-nitrophenyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines the acid-catalyzed esterification of (3,5-Difluoro-4-nitrophenyl)methanol with a carboxylic acid.
Materials:
-
(3,5-Difluoro-4-nitrophenyl)methanol
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Transformations of the Nitro Group: A Gateway to Diverse Functionality
The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonamide synthesis, and the construction of various nitrogen-containing heterocycles.
Figure 3: Synthetic utility of the nitro group via reduction to an amine.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol details a standard procedure for the reduction of the aromatic nitro group.
Materials:
-
(3,5-Difluoro-4-nitrophenyl)methanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting (4-Amino-3,5-difluorophenyl)methanol is often used in the next step without further purification.
Application in Pharmaceutical Scaffolds: The Case of Kinase Inhibitors
The 3,5-difluoro-4-aminophenyl motif, readily accessible from (3,5-Difluoro-4-nitrophenyl)methanol, is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity. A notable example is the pan-BCR-ABL inhibitor AKE-72, which incorporates a related 3-amino-indazole moiety.[1][5][6] The synthesis of such compounds often involves the coupling of the amino group with a suitable carboxylic acid or acyl chloride.
The general strategy involves the reduction of the nitro group of a (3,5-difluoro-4-nitrophenyl)-containing intermediate, followed by amide bond formation to link the two key fragments of the final drug molecule. This highlights the importance of the nitro-to-amine transformation in the synthetic route.
Conclusion
(3,5-Difluoro-4-nitrophenyl)methanol is a high-value building block for pharmaceutical research, offering multiple avenues for synthetic elaboration. Its strategic placement of fluorine atoms provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The versatile reactivity of its hydroxyl and nitro groups allows for its seamless integration into complex synthetic pathways, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and synthetic strategies outlined in this guide are intended to empower researchers to effectively harness the potential of this valuable intermediate in their drug discovery endeavors.
References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Center for Biotechnology Information. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
-
Fluorinated benzoic acid derivatives. ACS Publications. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]
-
Process for preparing 3,5-difluoroaniline. PubChem. [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]
Sources
- 1. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Reduction of the Nitro Group in (3,5-Difluoro-4-nitrophenyl)methanol for Pharmaceutical Intermediate Synthesis
Abstract
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs). The resulting amino group is a versatile handle for introducing further molecular complexity. This application note provides two robust and detailed experimental protocols for the reduction of the nitro group in (3,5-Difluoro-4-nitrophenyl)methanol, a key intermediate whose difluoro-aniline product is a valuable building block. We present a primary method based on catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate, prized for its efficiency and operational simplicity. Additionally, we detail an orthogonal approach using tin(II) chloride, which offers excellent chemoselectivity. This guide is designed for researchers, chemists, and process development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to ensure reproducible, high-yield outcomes.
Introduction: The Strategic Importance of Nitro Group Reduction
The reduction of a nitro group to a primary amine is one of the most fundamental and frequently employed transformations in organic synthesis.[1] Aromatic amines, in particular, are precursors to a vast array of pharmaceuticals, agrochemicals, and dyes.[2][3] The substrate , (3,5-Difluoro-4-nitrophenyl)methanol, presents a specific challenge: the selective reduction of the nitro moiety without affecting the benzylic alcohol or the carbon-fluorine bonds.
The choice of reducing agent is critical. Harsh conditions or non-selective reagents can lead to side reactions such as dehalogenation, reduction of the benzylic alcohol, or the formation of undesired dimeric species like azo or azoxy compounds.[1][4][5] Therefore, a successful protocol must be mild, highly selective, and high-yielding. This document provides two field-proven methods that meet these criteria.
Principle of Methods
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a powerful technique that circumvents the need for high-pressure gaseous hydrogen, enhancing laboratory safety.[6] In this method, a stable organic molecule, ammonium formate (HCOONH₄), serves as the in-situ source of hydrogen.[7][8] Upon gentle heating in a protic solvent like methanol, ammonium formate decomposes on the surface of a heterogeneous catalyst (Pd/C) to produce hydrogen, ammonia, and carbon dioxide. The nascent hydrogen adsorbed onto the palladium surface is highly reactive and efficiently reduces the nitro group. This method is renowned for its mild conditions and high chemoselectivity.[9]
Metal-Mediated Reduction with Tin(II) Chloride
The use of dissolving metals or metal salts in acidic media is a classic and reliable method for nitro group reduction.[1] Tin(II) chloride (SnCl₂, stannous chloride) in a protic solvent is particularly effective for the selective reduction of aromatic nitro compounds to anilines.[4][10] The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation of the resulting intermediates by the solvent.[11][12] A key advantage of SnCl₂ is its tolerance of many other functional groups, including esters, nitriles, and ketones, making it a valuable tool for complex molecule synthesis.[13]
Primary Protocol: Catalytic Transfer Hydrogenation
This protocol is recommended for its high efficiency, clean conversion, and straightforward workup. It avoids the use of pressurized hydrogen gas and corrosive acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| (3,5-Difluoro-4-nitrophenyl)methanol | >98% | Sigma-Aldrich | Starting Material (SM) |
| Palladium on Carbon (10 wt. % Pd) | Degussa type E101 | Strem Chemicals | Pyrophoric when dry. Handle with care. |
| Ammonium Formate | >98% | Acros Organics | Hydrogen donor |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Celite® 545 | N/A | MilliporeSigma | Filtration aid |
| Deionized Water | N/A | In-house | For workup |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent |
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Thermometer or thermocouple probe
-
Buchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Experimental Protocol
-
Flask Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is secure in a fume hood. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10 minutes. This is crucial for removing oxygen, which can pose a fire hazard with the catalyst.[14]
-
Reagent Charging: To the flask, add (3,5-Difluoro-4-nitrophenyl)methanol (5.0 g, 26.4 mmol) followed by anhydrous methanol (100 mL). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (0.28 g, ~0.26 mmol Pd, 1 mol%). CAUTION: Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[15][16][17] Never add dry catalyst to a solvent in the presence of air.[16] Ensure the catalyst is immediately wetted by the solvent.
-
Hydrogen Donor Addition: Add ammonium formate (8.33 g, 132 mmol, 5 equivalents) to the suspension in one portion.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (~65 °C) with vigorous stirring. The reaction is typically exothermic. Monitor the internal temperature.
-
Reaction Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 40% Ethyl Acetate in Hexanes. The reaction is generally complete within 1-3 hours.
-
Reaction Quench and Catalyst Filtration: Cool the mixture to room temperature. CRITICAL SAFETY STEP: The used catalyst is saturated with hydrogen and highly pyrophoric.[16][18] Filter the reaction mixture through a pad of Celite® 545 in a Buchner funnel. Immediately after filtration and before the pad runs dry, wash the filter cake with a generous amount of methanol (2 x 25 mL). Do not allow the filter cake to dry in the air.[16] The wet filter cake should be immediately transferred to a dedicated, marked waste container and submerged in water.
-
Workup: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). This removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-Amino-3,5-difluorophenyl)methanol is often of high purity (>95%). If further purification is needed, it can be achieved by silica gel column chromatography or recrystallization.
Visualization of Experimental Workflow
Caption: Workflow for Pd/C Catalyzed Nitro Reduction.
Alternative Protocol: Tin(II) Chloride Reduction
This method is an excellent alternative, especially if issues with catalyst sensitivity or poisoning are encountered. It is known for its high chemoselectivity.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| (3,5-Difluoro-4-nitrophenyl)methanol | >98% | Sigma-Aldrich | Starting Material (SM) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | >98% | Alfa Aesar | Reducing agent |
| Ethanol (EtOH), 200 proof | ACS Grade | Decon Labs | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | In-house | For neutralization |
| Deionized Water | N/A | In-house | For workup |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent |
Step-by-Step Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (3,5-Difluoro-4-nitrophenyl)methanol (5.0 g, 26.4 mmol) in ethanol (120 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (29.8 g, 132 mmol, 5 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to 75 °C and stir vigorously. The suspension will gradually become a clear solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
Quench and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over ice (~100 g). Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8. This will precipitate tin salts as a white solid (tin hydroxide).
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.
Data Summary and Troubleshooting
Comparative Protocol Performance
| Parameter | Protocol 1: Pd/C, NH₄HCO₂ | Protocol 2: SnCl₂·2H₂O |
| Typical Yield | 90-98% | 85-95% |
| Reaction Time | 1-3 hours | 2-4 hours |
| Key Advantage | High yield, clean, easy product isolation | Excellent chemoselectivity, robust |
| Key Challenge | Catalyst handling (pyrophoric) | Stoichiometric metal waste, workup |
| Cost | Higher (precious metal catalyst) | Lower (inexpensive tin salt) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Both) | Insufficient reagent; low temperature. | Add more reducing agent (0.5-1.0 eq). Ensure the reaction is at the specified temperature. |
| Incomplete Reaction (Protocol 1) | Catalyst deactivation/poisoning. | Ensure starting material is pure. If sulfur or other poisons are suspected, pre-treat SM or switch to Protocol 2. |
| Formation of Side Products | Over-reduction or side reactions. | Reduce reaction time or temperature. Ensure an inert atmosphere for Protocol 1. |
| Difficult Workup (Protocol 2) | Emulsion during extraction; incomplete precipitation of tin salts. | Add more brine to the separatory funnel to break the emulsion. Ensure pH is >8 before filtration. |
| Low Yield (Protocol 1) | Loss during filtration; catalyst inactivity. | Ensure filter cake is washed thoroughly. Use fresh, high-quality catalyst. |
Mechanistic Visualization: Catalytic Transfer Hydrogenation
This diagram illustrates the conceptual mechanism of hydrogen generation from ammonium formate and its subsequent transfer to the nitro group on the palladium catalyst surface.
Caption: Mechanism of Transfer Hydrogenation on Pd.
Safety and Handling
-
Hydrogenation Reactions: All hydrogenation procedures should be conducted in a well-ventilated fume hood. Although CTH does not use a cylinder of hydrogen gas, the in-situ generation still produces flammable H₂.[14] Keep ignition sources away.
-
Palladium on Carbon (Pd/C): This catalyst is highly flammable and pyrophoric, especially after use when it is finely divided and saturated with hydrogen.[14][15][17] It must be handled under an inert atmosphere when dry and should never be allowed to dry on a filter paper in the presence of air.[16][18] Quench spent catalyst by creating an aqueous slurry.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.[15]
-
Waste Disposal: Dispose of tin-containing waste and spent palladium catalyst according to institutional and local environmental regulations.
References
-
Erowid. (n.d.). Reduction of Nitro Groups With Zinc/Ammonium Formate. Rhodium.ws. [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]
-
IJRAR. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
The Sarpong Group, UC Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]
-
Unknown. (n.d.). Hydrogenation SOP. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
ZZKD Instrument Equipment Co., Ltd. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]
-
StackExchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]
-
PubChem. (n.d.). PALLADIUM ON CARBON. [Link]
-
PubMed. (n.d.). Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol over Nitrogen-Doped Carbon-Supported Iron Catalysts. [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ACS Publications. (n.d.). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry. [Link]
-
Unknown. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]
-
YouTube. (2017). Metal-Catalyzed Dehydrogenation of Alcohols. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Stanford University. (n.d.). Supporting Information: Electrocatalytic Alcohol Oxidation with Ruthenium Transfer Hydrogenation Catalysts. [Link]
-
SYNLETT. (2011). Spotlight 346. [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?[Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride...[Link]
-
Future4200. (2021). Palladium on carbon safe handling. [Link]
-
UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. ijrar.org [ijrar.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. sarponggroup.com [sarponggroup.com]
- 16. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 17. honrel.com [honrel.com]
- 18. chem.wisc.edu [chem.wisc.edu]
Application Note: (3,5-Difluoro-4-nitrophenyl)methanol as a Versatile Photolabile Linker for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Solid-Phase Synthesis and the Advent of Photolabile Moieties
Solid-phase synthesis (SPPS) has revolutionized the assembly of complex molecules, from peptides to small organic compounds, by anchoring the growing molecule to an insoluble support. This simplifies purification, as excess reagents and by-products are washed away after each synthetic step.[1] The lynchpin of this methodology is the linker, a molecular bridge connecting the nascent molecule to the solid support. The choice of linker is paramount, as it dictates the conditions under which the final product is cleaved from the resin.
Traditional linkers often require harsh acidic conditions for cleavage, which can be detrimental to sensitive functional groups within the target molecule. Photolabile linkers have emerged as an elegant solution, offering cleavage under mild and neutral conditions through irradiation with light of a specific wavelength.[2][3] This "traceless" cleavage minimizes the potential for side reactions and degradation of the final product.
Among the various classes of photolabile linkers, those based on the o-nitrobenzyl scaffold are particularly well-established.[3] Upon irradiation with UV light (typically around 350-365 nm), an intramolecular redox reaction is initiated, leading to the cleavage of the benzylic bond.[4] This application note details the use of a specialized photolabile linker, (3,5-Difluoro-4-nitrophenyl)methanol , for solid-phase synthesis. The introduction of two fluorine atoms flanking the nitro group is anticipated to modulate the electronic properties of the aromatic ring, potentially influencing the efficiency and kinetics of the photocleavage process.
The (3,5-Difluoro-4-nitrophenyl)methanol Linker: Chemical Properties and Mechanistic Insights
(3,5-Difluoro-4-nitrophenyl)methanol is a derivative of o-nitrobenzyl alcohol, featuring two electron-withdrawing fluorine atoms on the aromatic ring. These substituents are expected to influence the linker's reactivity and photocleavage characteristics.
Key Properties:
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol [5] |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and THF |
The mechanism of photocleavage for o-nitrobenzyl-based linkers is a well-studied phenomenon. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes hydrolysis to release the desired molecule and a 2-nitrosobenzaldehyde derivative. The presence of fluorine atoms may impact the quantum yield of this process.
Experimental Protocols
The following protocols provide a general framework for the utilization of (3,5-Difluoro-4-nitrophenyl)methanol as a photolabile linker in solid-phase synthesis. Optimization may be required for specific applications.
Protocol 1: Immobilization of (3,5-Difluoro-4-nitrophenyl)methanol onto an Aminomethylated Solid Support
This protocol describes the attachment of the linker to a commonly used solid support, aminomethyl polystyrene.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)
-
(3,5-Difluoro-4-nitrophenyl)methanol
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or overhead stirrer
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF (10 mL per gram of resin) for 1-2 hours in a solid-phase synthesis vessel.
-
Activation of the Linker: In a separate flask, dissolve (3,5-Difluoro-4-nitrophenyl)methanol (3 equivalents relative to the resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Stir the solution at room temperature for 20 minutes to pre-activate the linker.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading (Optional but Recommended): The loading of the linker on the resin can be determined using a variety of methods, including the quantitative Kaiser test on a small sample of resin after Fmoc-amino acid attachment and subsequent deprotection.
Protocol 2: Loading of the First Building Block (Fmoc-Amino Acid as an Example)
This protocol details the attachment of the first Fmoc-protected amino acid to the immobilized linker.
Materials:
-
(3,5-Difluoro-4-nitrophenyl)methanol-functionalized resin
-
Fmoc-protected amino acid
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis vessel
-
Shaker or overhead stirrer
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM (10 mL per gram of resin) for 1 hour.
-
Coupling: In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF. Add this solution to the swollen resin. Then, add DIC (3 equivalents) to the resin suspension. Agitate the mixture at room temperature for 2-4 hours.
-
Capping (Optional): To block any unreacted hydroxyl groups on the linker, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum.
-
Fmoc-Deprotection and Loading Determination: A small, weighed amount of the dried resin can be treated with a 20% piperidine in DMF solution to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct can be measured spectrophotometrically at ~301 nm to determine the loading of the first amino acid.
Protocol 3: Photocleavage and Product Isolation
This protocol describes the release of the synthesized molecule from the solid support via UV irradiation.
Materials:
-
Peptide- or small molecule-loaded resin
-
Solvent for cleavage (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol)
-
UV lamp with an output centered around 365 nm (e.g., a preparative photochemical reactor or a high-power LED array)
-
Quartz reaction vessel
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Resin Preparation: Swell the resin in the chosen cleavage solvent in a quartz reaction vessel. The concentration of the resin should be low enough to allow for efficient light penetration.
-
Irradiation: While stirring or agitating the resin suspension, irradiate with UV light at 365 nm. The irradiation time will depend on the specific substrate, the quantum yield of the linker, and the intensity of the light source. Typical irradiation times can range from 1 to 24 hours. It is advisable to monitor the progress of the cleavage by taking small aliquots of the supernatant and analyzing them by HPLC or LC-MS.
-
Product Collection: After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.
-
Washing: Wash the resin with additional cleavage solvent to ensure complete recovery of the product. Combine the filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrates under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified using standard techniques such as flash chromatography or preparative HPLC. For peptides, reverse-phase HPLC (RP-HPLC) is commonly employed.[6][7]
Data Presentation and Analysis
The success of solid-phase synthesis using the (3,5-Difluoro-4-nitrophenyl)methanol linker should be monitored at each key stage.
Table 1: Key Analytical Readouts in the Workflow
| Stage | Analytical Method | Purpose |
| Linker Immobilization | Gravimetric analysis, Elemental analysis | Determine the loading of the linker on the solid support. |
| First Building Block Loading | UV-Vis spectroscopy (Fmoc cleavage) | Quantify the loading of the first amino acid. |
| Chain Elongation | Kaiser test or other colorimetric tests | Qualitatively monitor the completion of coupling reactions.[8] |
| Photocleavage | HPLC, LC-MS | Monitor the progress of the cleavage reaction and analyze the purity of the crude product. |
| Final Product | HPLC, Mass Spectrometry, NMR | Confirm the identity and purity of the final synthesized molecule. |
Visualization of the Workflow
Diagram 1: Overall Workflow of Solid-Phase Synthesis using the (3,5-Difluoro-4-nitrophenyl)methanol Linker
Caption: A schematic overview of the solid-phase synthesis workflow.
Diagram 2: Photocleavage Mechanism
Caption: Simplified mechanism of photocleavage for the o-nitrobenzyl-based linker.
Conclusion
(3,5-Difluoro-4-nitrophenyl)methanol offers a promising photolabile linker for solid-phase synthesis. Its key advantage lies in the ability to cleave the final product from the solid support under mild, neutral conditions, thus preserving the integrity of sensitive molecules. The presence of fluorine atoms may further refine the photocleavage properties, a subject for further investigation. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this versatile linker into their synthetic strategies, enabling the efficient and clean synthesis of a wide range of target compounds in drug discovery and other areas of chemical and biological research.
References
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]
-
Pascal, R., et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(9), 2135. [Link]
-
Hansen, P. R., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 381-401. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Haj-Yehia, A., et al. (2001). Nitrobenzenesulfonylated Amide Linkers on Solid Support: Useful Starting Materials for Diversity Generation. Helvetica Chimica Acta, 84(5), 1155-1163. [Link]
-
AZoM. (2013, December 16). Understanding Photocleavage Reactions. Retrieved from [Link]
-
Holmes, C. P. (1997). Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]
-
Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of cyclic and C-terminally modified peptides. The University of Iowa. [Link]
-
Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. [Link]
-
Shen, W., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. Molecules, 25(22), 5438. [Link]
-
O'Brien, P. (2001). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Opinion in Chemical Biology, 5(3), 289-295. [Link]
-
Wellings, D. A., & Atherton, E. (1997). Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. Methods in Enzymology, 289, 44-67. [Link]
-
Kuo, Y. T., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. In Methods in Molecular Biology (Vol. 2936, pp. 313-325). Springer. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]
-
Seeberger, P. H., et al. (2020). The Breaking Beads Approach for Photocleavage from Solid Support. ChemRxiv. [Link]
- Kim, S. H., et al. (2013). A Photolabile Linker for Solid-Phase Peptide Synthesis. Synlett, 24(06), 733-736.
-
Greenberg, M. M. (1995). Improved Utility of Photolabile Solid Phase Synthesis Supports for the Synthesis of Oligonucleotides Containing 3'-Hydroxyl Termini. The Journal of Organic Chemistry, 60(18), 5994-5995. [Link]
-
Kincaid, J. F., & Pelletier, J. C. (2003). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Organic Letters, 5(8), 1289-1292. [Link]
-
Douglas, N. L., et al. (2010). Photochemical cleavage of leader peptides. Chemical Communications, 46(44), 8341-8343. [Link]
-
Denton, E. (2022, August 13). Does media choice matter for peptide library purification using solid phase extraction? CEM Corporation. [Link]
-
Rovero, P., et al. (2001). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 5(2), 115-130. [Link]
-
Anderson, J. C., et al. (2005). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Tetrahedron Letters, 46(45), 7747-7750. [Link]
-
Neves-Petersen, M. T., et al. (2011). UV Light Effects on Proteins: From Photochemistry to Nanomedicine. In Advances in Protein Chemistry and Structural Biology (Vol. 83, pp. 1-33). Academic Press. [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(21), 4061-4064. [Link]
Sources
- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of (3,5-Difluoro-4-nitrophenyl)methanol Reaction Products
Abstract & Scope
This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (3,5-Difluoro-4-nitrophenyl)methanol (CAS: 1123172-89-3) and its primary reaction products. This fluorinated nitro-benzyl alcohol is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and next-generation agrochemicals (e.g., benzoylurea insecticides).
Due to the polarity of the hydroxymethyl group and the thermal lability of the nitro moiety, direct injection can lead to peak tailing and on-column degradation.[1] This protocol establishes a robust Silylation Derivatization workflow using BSTFA to ensure quantitative accuracy and spectral integrity. We specifically address the monitoring of two common synthetic pathways:
-
Reduction to (4-Amino-3,5-difluorophenyl)methanol.
-
Oxidation to 3,5-Difluoro-4-nitrobenzaldehyde.
Analytical Challenges & Strategy
Chemical Context
The analyte possesses three distinct functionalities affecting analysis:
-
Nitro group (-NO₂): Susceptible to thermal degradation at high inlet temperatures.
-
Hydroxyl group (-CH₂OH): Causes hydrogen bonding, leading to adsorption on the liner and peak tailing.
-
Fluorine substituents: Increase volatility relative to non-fluorinated analogs but alter fragmentation patterns (distinctive m/z losses).
The Solution: Trimethylsilyl (TMS) Derivatization
To mitigate polarity, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This replaces the active protic hydrogen on the hydroxyl group with a trimethylsilyl group [-Si(CH₃)₃], preventing hydrogen bonding and improving thermal stability.
Reaction:
Experimental Protocol
Reagents and Standards
-
Analyte: (3,5-Difluoro-4-nitrophenyl)methanol (>98% purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).
-
Internal Standard (IS): 4-Bromofluorobenzene or Naphthalene-d8.
Sample Preparation Workflow
Note: Moisture is the enemy of silylation. All glassware must be oven-dried.
-
Extraction: Dissolve 5 mg of reaction crude in 1 mL of Anhydrous Acetonitrile.
-
Aliquot: Transfer 100 µL of the sample solution into a 2 mL GC crimp vial.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen (
) gas. -
Derivatization:
-
Add 50 µL Anhydrous Pyridine .
-
Add 100 µL BSTFA + 1% TMCS .
-
Cap immediately and vortex for 10 seconds.
-
-
Incubation: Heat at 60°C for 30 minutes in a dry block heater.
-
Dilution: Cool to room temperature. Dilute with 850 µL of Anhydrous Ethyl Acetate (containing IS).
-
Analysis: Inject 1 µL into GC-MS.
GC-MS Method Parameters
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent)
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or HP-5MS UI (30m x 0.25mm x 0.25µm) | Low-polarity phase minimizes bleed and interaction with nitro-aromatics. |
| Inlet Temp | 250°C | High enough to volatilize TMS derivatives, low enough to prevent nitro-degradation. |
| Injection Mode | Split (20:1) | Prevents column saturation; improves peak shape. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (hold 1 min) | Slow ramp not required; fast ramp elutes high-boilers quickly. |
| Transfer Line | 280°C | Prevents condensation of derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Scan Range | m/z 40 – 450 | Covers molecular ions and lower mass fragments (NO, TMS). |
Results & Discussion
Chromatographic Profile
The TMS derivative of the starting material elutes significantly earlier than expected for a polar alcohol due to the shielding of the hydroxyl group.
Table 1: Retention Data & Diagnostic Ions
| Compound | Structure Note | Retention Time (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) |
| (3,5-Difluoro-4-nitrophenyl)methanol-TMS | Starting Material (Derivatized) | 8.45 | 246 | 73, 216, 261 ( |
| 3,5-Difluoro-4-nitrobenzaldehyde | Oxidation Product (Underivatized) | 6.10 | 187 | 141, 113, 187 ( |
| (4-Amino-3,5-difluorophenyl)methanol-TMS | Reduction Product (Derivatized) | 7.80 | 231 | 73, 216, 231 ( |
| 3,5-Difluoro-4-nitrotoluene | Over-reduction byproduct | 5.20 | 173 | 127, 173 ( |
*Retention times are approximate based on a standard 30m 5-MS column method.
Mass Spectral Fragmentation Analysis
1. Starting Material (TMS Derivative):
-
Molecular Ion (
): m/z 261 (Weak). The nitro group often destabilizes the molecular ion. -
Base Peak: Often m/z 73
. -
Characteristic Loss:
- (Loss of methyl from TMS): m/z 246.
- (Loss of NO): Common in nitroaromatics.[2]
-
(Loss of
): m/z 215.
2. Reduction Product (Aniline Derivative):
-
The reduction of the nitro group (
) to amine ( ) changes the mass significantly (Loss of 30 mass units roughly). -
Note: The amine group can also be silylated if BSTFA is in large excess and reaction times are long (forming a di-TMS derivative). However, under the mild conditions (60°C, 30 min), the primary alcohol silylates preferentially over the aniline nitrogen.
Visualization of Analytical Logic
The following diagrams illustrate the workflow and the reaction monitoring logic.
Figure 1: Optimized Analytical Workflow for Polar Nitro-Aromatics.
Figure 2: Reaction Scheme and Mass Spectral Identifiers.
Troubleshooting & Quality Control
-
Peak Tailing: If the TMS-derivative peak tails, it indicates incomplete derivatization. Increase reaction time to 60 minutes or ensure the pyridine is strictly anhydrous.
-
Missing Nitro Peak: If the starting material peak is absent but degradation products (like the aldehyde) are high, check the Inlet Temperature. Temperatures >260°C can induce thermal oxidation/degradation of the nitro group in the injector port.
-
Vacuum Leaks: Nitro compounds are sensitive to oxidation in the source if air leaks are present. Monitor m/z 28 (
) and 32 ( ) levels.
References
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved January 31, 2026, from [Link]
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
-
Agilent Technologies. (2020). GC/MS Analysis of Nitroaromatics: Application Note. Retrieved January 31, 2026, from [Link] (General reference for Nitro-aromatic settings).
Sources
Application Note: The Synthetic Versatility of Fluorinated Benzyl Alcohols in Modern Organic Chemistry
Introduction: The Unique Influence of Fluorine
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can dramatically alter a molecule's physical, chemical, and biological characteristics.[1][2] When appended to a benzyl alcohol scaffold, these effects are particularly pronounced, creating a class of building blocks with remarkable synthetic potential.
Fluorination of the aromatic ring modifies the electronic properties of the benzyl alcohol, influencing its reactivity in profound ways. It can enhance lipophilicity, improve metabolic stability, and modulate the pKa of the hydroxyl group.[2][3][4] These attributes make fluorinated benzyl alcohols indispensable precursors for a wide range of applications, from active pharmaceutical ingredients (APIs) and agrochemicals to advanced polymers and liquid crystals.[3][4] This guide provides an in-depth exploration of the synthetic utility of these versatile reagents, complete with field-proven protocols and mechanistic insights.
Oxidation to Fluorinated Carbonyls: Accessing Key Synthons
One of the most fundamental transformations of fluorinated benzyl alcohols is their oxidation to the corresponding benzaldehydes and benzoic acids. These products are critical intermediates in the synthesis of numerous fine chemicals, pharmaceuticals, and pesticides.[5] The choice of oxidant and reaction conditions is paramount to achieving high selectivity and yield, particularly in preventing over-oxidation of the aldehyde to the carboxylic acid.
Causality of Oxidant Choice: The electronic nature of the fluorinated ring dictates the ease of oxidation. Electron-withdrawing fluorine atoms can make the benzylic C-H bond stronger and the alcohol less nucleophilic, sometimes requiring harsher conditions or more potent catalysts compared to their non-fluorinated analogs. Conversely, modern photocatalytic and electrochemical methods offer green, mild, and highly selective alternatives.[6][7]
Table 1: Comparison of Oxidation Methods for Fluorinated Benzyl Alcohols
| Method | Oxidant/Catalyst | Typical Substrate | Advantage | Disadvantage | Yield Range |
| Classical | PCC, PDC | Electron-neutral/rich rings | Readily available | Stoichiometric heavy metals | 60-90% |
| TEMPO-mediated | TEMPO/NaOCl | Wide scope | Catalytic, mild, selective for 1° alcohols | Requires careful pH control | 85-98% |
| Peroxymonosulfate | Oxone®/NaBr or CNTs | Wide scope | Inexpensive, stable solid oxidant | Can lead to ring bromination[8] | 75-99%[8][9] |
| Photocatalytic | Eosin Y / O₂ (Visible Light) | Electron-donating groups favored | Metal-free, green, highly chemoselective | Slower for electron-poor rings | 68-93%[6] |
| Electrochemical | Anodic Oxidation | Wide scope | Oxidant-free, sustainable | Requires specific equipment | Good to Excellent[7] |
Protocol 2.1: Selective Oxidation of 4-Fluorobenzyl Alcohol using a TEMPO/Bleach System
This protocol describes the selective oxidation of a primary fluorinated benzyl alcohol to the corresponding aldehyde, minimizing over-oxidation.
Materials:
-
4-Fluorobenzyl alcohol (1.0 equiv)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 equiv)
-
Potassium bromide (KBr) (0.1 equiv)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, household bleach, ~8.25%) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
5% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Dissolve 4-fluorobenzyl alcohol (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEMPO (0.01 equiv) and KBr (0.1 equiv) to the solution.
-
In a separate beaker, add saturated aqueous NaHCO₃ to the NaOCl solution to buffer it to a pH of ~9.
-
Cool the reaction flask to 0 °C in an ice bath.
-
Add the buffered bleach solution dropwise to the vigorously stirring reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C. The reaction is often characterized by a color change from orange to a paler yellow.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by adding 5% aqueous Na₂S₂O₃ to destroy excess oxidant.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzaldehyde.
-
Purify via silica gel chromatography if necessary.
Self-Validation: The success of this protocol relies on maintaining a slightly basic pH (8.5-9.5) to ensure the catalytic cycle proceeds efficiently and minimizes side reactions. The dropwise addition at 0 °C is critical to control the exothermic reaction and prevent over-oxidation.
Diagram 1: General Workflow for Oxidation
Caption: Standard experimental workflow for the oxidation of benzyl alcohols.
Nucleophilic Substitution: Leveraging the Benzylic Position
The benzylic hydroxyl group is a poor leaving group but can be activated to participate in nucleophilic substitution reactions. Fluorinated benzyl alcohols are excellent precursors for forming C-O, C-N, and C-C bonds at the benzylic position. The reaction mechanism (Sₙ1 vs. Sₙ2) is heavily influenced by the substitution pattern of the fluorine atoms on the aromatic ring.
Mechanistic Causality:
-
Sₙ1 Pathway: Electron-donating groups stabilize the benzylic carbocation, favoring an Sₙ1 mechanism. While fluorine is strongly electron-withdrawing through induction, it can act as a weak π-donor from the para position, slightly stabilizing a carbocation. Activation with strong Lewis acids or reagents like XtalFluor-E promotes C-OH bond ionization and Sₙ1 reactivity.[10]
-
Sₙ2 Pathway: Electron-withdrawing groups destabilize the carbocation, favoring an Sₙ2 pathway. For these substrates, converting the alcohol to a better leaving group (e.g., tosylate, mesylate, or halide) is standard practice.
Interestingly, hydrogen-bonding solvents like water or hexafluoroisopropanol (HFIP) have been shown to activate C-F bonds in benzyl fluorides for nucleophilic substitution, suggesting a unique activation strategy that can be extended to in-situ generated intermediates from benzyl alcohols.[11][12][13][14]
Protocol 3.1: Friedel-Crafts Benzylation using In-Situ Activation with XtalFluor-E
This protocol demonstrates the formation of a C-C bond by reacting a fluorinated benzyl alcohol with an arene without pre-functionalization.[10]
Materials:
-
2,4-Difluorobenzyl alcohol (1.0 equiv)
-
p-Xylene (3.0 equiv, acts as solvent and nucleophile)
-
XtalFluor-E ([(diethylamino)difluorosulfonium] tetrafluoroborate) (1.2 equiv)
-
Hexafluoroisopropanol (HFIP) (0.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2,4-difluorobenzyl alcohol (1.0 equiv) and p-xylene (3.0 equiv).
-
Dissolve the mixture in anhydrous DCM.
-
Add HFIP (0.5 equiv) to the solution.
-
Carefully add XtalFluor-E (1.2 equiv) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting diarylmethane product by silica gel chromatography.
Trustworthiness: This method's reliability stems from the ability of XtalFluor-E to activate the C-OH bond, promoting ionization and subsequent trapping by the electron-rich arene.[10] The anhydrous conditions are crucial to prevent hydrolysis of the activating agent.
Diagram 2: Sₙ1 vs. Sₙ2 Pathways in Benzylic Substitution
Caption: Competing mechanisms for nucleophilic substitution at the benzylic position.
Deoxygenation: From Alcohols to Fluorinated Arenes
The direct removal of the benzylic hydroxyl group is a valuable transformation for synthesizing fluorinated toluene derivatives. Traditional methods often require harsh conditions or multi-step sequences (e.g., Barton-McCombie reaction).[15] Modern electrochemical and photocatalytic methods provide milder, more direct, and functional-group-tolerant alternatives.[15][16][17][18]
Expertise Insight: The choice of deoxygenation strategy often depends on the substrate's electronic properties and the presence of other functional groups. Electrochemical methods can be finely tuned by adjusting the potential, offering high selectivity.[16] For instance, halogen substituents on the ring can be tolerated by choosing the right solvent, like dichloromethane, to avoid their undesired reduction.[16] Photocatalytic methods that proceed via in-situ activation of the hydroxy group are particularly powerful for complex molecules.[17]
Protocol 4.1: Metal-Free Electrochemical Deoxygenation
This protocol is adapted from methods enabling the direct, one-step deoxygenation of benzylic alcohols.[16]
Materials:
-
4-Fluorobenzyl alcohol (1.0 equiv)
-
Triphenylphosphine (Ph₃P) (2.0 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) (0.1 M solution)
-
Anhydrous acetonitrile (MeCN)
-
Graphite felt electrodes (anode and cathode)
-
Undivided electrochemical cell
-
Potentiostat
Procedure:
-
Set up an undivided electrochemical cell with a graphite felt anode and cathode.
-
To the cell, add 4-fluorobenzyl alcohol (1.0 equiv), Ph₃P (2.0 equiv), and 2,6-lutidine (2.0 equiv).
-
Add the electrolyte solution of n-Bu₄NPF₆ in anhydrous MeCN.
-
Stir the solution and apply a constant current (e.g., 10 mA) at room temperature.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Upon completion, disassemble the cell and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the 4-fluorotoluene product.
Causality: The reaction is believed to proceed via the in-situ formation of a phosphine radical cation, which reacts with the alcohol. This process offers excellent step economy over traditional two-step derivatization-cleavage sequences.[16] The method is tolerant of various functional groups, including esters and nitriles.
Advanced Applications: Protecting Groups and Asymmetric Synthesis
Beyond fundamental transformations, fluorinated benzyl alcohols and their derivatives serve specialized roles in complex synthetic campaigns.
Fluorinated Benzyl Ethers as Protecting Groups: In oligosaccharide synthesis, multiple benzyl ether protecting groups are often used, leading to complex ¹H and ¹³C NMR spectra due to signal overlap.[19][20] Using fluorinated benzyl ethers can resolve this issue. The fluorine atoms shift the signals of the benzylic methylene protons and carbons to a higher field in the NMR spectrum, enhancing spectral resolution and simplifying analysis.[19][20]
Asymmetric Synthesis: Chiral fluorinated secondary alcohols are valuable building blocks for pharmaceuticals.[21][22] Fluorinated benzyl alcohols can be used as precursors to prochiral ketones, which are then reduced enantioselectively using enzymatic or catalytic methods. For example, alcohol dehydrogenases have been successfully employed to reduce fluorinated acyl pyridine derivatives to their corresponding chiral alcohols with excellent enantiomeric excess (>99% ee).[21]
Conclusion
Fluorinated benzyl alcohols are far more than simple fluorinated analogs of a common solvent. They are versatile, powerful building blocks whose reactivity can be finely tuned by the position and number of fluorine substituents. Their utility in oxidation, nucleophilic substitution, and deoxygenation reactions provides access to a vast chemical space of high-value compounds. As demonstrated in advanced applications like protecting group strategies and asymmetric synthesis, their unique properties continue to drive innovation in drug discovery, materials science, and beyond. The protocols and insights provided herein serve as a robust foundation for researchers looking to harness the full synthetic potential of these remarkable reagents.
References
- Vertex AI Search Grounding API. (n.d.). C–H alkylation of fluorobenzenes and azoles with benzyl alcohol derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
- Google Patents. (n.d.). Process for the preparation of fluorobenzyl derivatives.
- Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
- ResearchGate. (n.d.). Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol....
- Unknown Source. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- Guidechem. (2024). What are the applications of 4-fluorobenzyl alcohol.
- Organic Chemistry Portal. (n.d.). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
- NIH. (2025). Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols.
- ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives.
- NIH. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
- Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E.
- Sparrow Chemical. (n.d.). Benzyl Alcohol Series.
- ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
- NIH. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- ACS Publications. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding | Organic Letters.
- RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- ACS Publications. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles | Organic Letters.
- Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis.
- The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- ResearchGate. (2025). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- ResearchGate. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
- ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives.
- MDPI. (2023). Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate.
- PubMed Central. (n.d.). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols.
- rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone.
- Organic Chemistry Portal. (n.d.). Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols.
- RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives.
- ACS Omega. (n.d.). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
- ResearchGate. (n.d.). Deoxygenation of benzylic alcohols via β‐scission.
- ResearchGate. (2025). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. guidechem.com [guidechem.com]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols [organic-chemistry.org]
- 16. Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. wiserpub.com [wiserpub.com]
- 20. ojs.wiserpub.com [ojs.wiserpub.com]
- 21. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
Application Notes and Protocols: The Role of (3,5-Difluoro-4-nitrophenyl)methanol in Agrochemical Synthesis
A detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of (3,5-Difluoro-4-nitrophenyl)methanol as a key intermediate in the development of novel agrochemicals.
Introduction: Strategic Importance of Fluorinated Building Blocks in Agrochemicals
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients is a widely employed strategy to enhance their biological efficacy. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This often translates to improved potency, selectivity, and bioavailability of the final product.
(3,5-Difluoro-4-nitrophenyl)methanol is a functionalized aromatic building block that holds considerable potential in the synthesis of novel agrochemicals. Its structure combines several key features: a difluorinated phenyl ring, a nitro group, and a primary alcohol. The fluorine atoms can enhance the biological activity of the target molecule, while the nitro group and the alcohol functionality provide versatile handles for a variety of chemical transformations. This allows for the construction of complex molecular architectures, making it a valuable intermediate for the synthesis of new generations of fungicides, herbicides, and insecticides.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is crucial for safe handling and successful reaction planning.
| Property | Value | Source |
| CAS Number | 1123172-89-3 | ChemScene |
| Molecular Formula | C₇H₅F₂NO₃ | ChemScene |
| Molecular Weight | 189.12 g/mol | ChemScene |
| Appearance | Solid (Typical) | General Knowledge |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water. | General Chemical Principles |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Key Synthetic Transformations and Their Relevance in Agrochemical Synthesis
The chemical versatility of (3,5-Difluoro-4-nitrophenyl)methanol stems from the reactivity of its nitro and alcohol functional groups. These groups can be independently or sequentially modified to introduce a variety of pharmacophores and linking moieties commonly found in agrochemicals.
Reduction of the Nitro Group: Gateway to Amino-Substituted Scaffolds
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities. The resulting (4-amino-3,5-difluorophenyl)methanol is a key intermediate for the synthesis of various agrochemicals, particularly those containing an aniline or a related nitrogen-containing heterocycle.
Causality of Experimental Choices:
The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. It is generally preferred for its high yields and the formation of water as the only byproduct. The reaction conditions (pressure, temperature, and solvent) can be optimized to achieve complete reduction without affecting the benzyl alcohol moiety.
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are effective for nitro group reduction. This method is robust but may require a more rigorous work-up to remove metal salts.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation.
Workflow for Nitro Group Reduction:
Workflow for the reduction of the nitro group.
Protocol 1: Catalytic Hydrogenation of (3,5-Difluoro-4-nitrophenyl)methanol
Materials:
-
(3,5-Difluoro-4-nitrophenyl)methanol
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or a similar filter aid
Procedure:
-
In a suitable pressure vessel, dissolve (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading).
-
Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (4-amino-3,5-difluorophenyl)methanol.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Modification of the Alcohol Group: Introduction of Linkers and Pharmacophores
The primary alcohol functionality of (3,5-Difluoro-4-nitrophenyl)methanol can be readily converted into other functional groups, such as halides, ethers, and esters. This allows for the introduction of various side chains and linking groups that are crucial for the biological activity of many agrochemicals.
Causality of Experimental Choices:
-
Conversion to Benzyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert the alcohol to the corresponding benzyl chloride or bromide. These halides are excellent electrophiles for subsequent nucleophilic substitution reactions.
-
Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol with a base (e.g., NaH) followed by reaction with an alkyl halide, can be used to introduce ether linkages.
-
Esterification: Reaction with an acyl chloride or a carboxylic acid (under Fischer esterification conditions or with a coupling agent) will yield the corresponding ester.
Workflow for Alcohol Group Modification:
General workflow for the modification of the alcohol group.
Protocol 2: Synthesis of (3,5-Difluoro-4-nitrobenzyl) chloride
Materials:
-
(3,5-Difluoro-4-nitrophenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and reflux condenser
Procedure:
-
Dissolve (3,5-Difluoro-4-nitrophenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,5-Difluoro-4-nitrobenzyl) chloride.
Application in the Synthesis of a Hypothetical Fungicide
To illustrate the utility of (3,5-Difluoro-4-nitrophenyl)methanol, we present a hypothetical synthesis of a pyrazole carboxamide fungicide, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens. This example demonstrates how the key transformations discussed above can be combined to build a complex agrochemical scaffold.
Hypothetical Target Molecule: A fungicide incorporating a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core linked to a 4-amino-3,5-difluorobenzyl moiety.
Retrosynthetic Analysis:
The target molecule can be synthesized via an amide coupling between a pyrazole carboxylic acid and a 4-amino-3,5-difluorobenzylamine. The latter can be derived from (3,5-Difluoro-4-nitrophenyl)methanol through a series of transformations.
Overall Synthetic Scheme:
Hypothetical synthetic route to a pyrazole carboxamide fungicide.
Protocol 3: Multi-step Synthesis of a Hypothetical Fungicide
Step 1: Synthesis of (3,5-Difluoro-4-nitrobenzyl) azide
-
Synthesize (3,5-Difluoro-4-nitrobenzyl) chloride from (3,5-Difluoro-4-nitrophenyl)methanol as described in Protocol 2.
-
Dissolve the crude benzyl chloride in a suitable solvent like acetone or DMF.
-
Add sodium azide (NaN₃, 1.2 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the benzyl azide.
Step 2: Synthesis of (4-amino-3,5-difluorophenyl)methanamine
-
Dissolve the benzyl azide from Step 1 in a solvent like THF or methanol.
-
For a Staudinger reduction, add triphenylphosphine (PPh₃, 1.1 eq) and stir at room temperature. Then add water to hydrolyze the intermediate iminophosphorane.
-
Alternatively, for catalytic hydrogenation, use a catalyst like Pd/C under a hydrogen atmosphere as described in Protocol 1. This will simultaneously reduce both the azide and the nitro group.
-
After work-up, the desired diamine can be isolated and purified.
Step 3: Amide Coupling to Form the Target Fungicide
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a solvent like DCM or DMF.
-
Add a coupling agent such as HATU or EDC/HOBt.
-
Add a base like triethylamine or DIPEA.
-
Add a solution of (4-amino-3,5-difluorophenyl)methanamine (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and purify the final product by column chromatography or recrystallization.
Conclusion and Future Perspectives
(3,5-Difluoro-4-nitrophenyl)methanol represents a strategically important building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a diverse range of chemical modifications, providing access to a wide variety of molecular scaffolds. The protocols and synthetic strategies outlined in this guide, while based on established chemical principles and analogous transformations, provide a solid foundation for researchers to explore the full potential of this versatile intermediate. As the demand for more effective and environmentally benign crop protection agents continues to grow, the use of such highly functionalized, fluorinated building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of agrochemicals.
References
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. CN105294567A.
- Google Patents.
- PubMed.
- Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
Application Notes and Protocols for the Quantification of (3,5-Difluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Critical Role of Quantifying (3,5-Difluoro-4-nitrophenyl)methanol
(3,5-Difluoro-4-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise quantification is paramount throughout the drug development and manufacturing process to ensure the purity, stability, and safety of the final product. Inaccurate measurements can lead to impurities, altered efficacy, and potential toxicity. These application notes provide a comprehensive guide to robust and validated analytical techniques for the accurate quantification of (3,5-Difluoro-4-nitrophenyl)methanol, ensuring data integrity and regulatory compliance.
This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and widely used analytical techniques. Additionally, spectroscopic methods such as UV-Visible, FTIR, and NMR are discussed for structural confirmation and preliminary analysis. The methodologies presented are built upon established principles of analytical chemistry for related nitroaromatic and fluorinated compounds, providing a solid foundation for implementation in research and quality control laboratories.
Physicochemical Properties of (3,5-Difluoro-4-nitrophenyl)methanol
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 1123172-89-3 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₃ | [1][2] |
| Molecular Weight | 189.12 g/mol | [1][2] |
| Appearance | Solid, semi-solid, or liquid lump | [2] |
| Purity | Typically ≥97% or ≥98% | [1][2] |
| Storage | Store at room temperature in a dry, well-ventilated area, protected from light. | [1][2] |
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC with UV detection is a primary technique for the quantification of non-volatile, polar aromatic compounds like (3,5-Difluoro-4-nitrophenyl)methanol. The method's robustness, precision, and accuracy make it ideal for routine quality control and stability testing.
Causality Behind Experimental Choices for HPLC
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds through van der Waals interactions.[3] This is a standard choice for the separation of a wide variety of small molecules.[3]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is employed to ensure adequate separation from potential impurities and a reasonable analysis time.[4][5][6] The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution.
-
Detection: The nitroaromatic chromophore in the analyte allows for sensitive detection using a UV-Vis detector. Based on data for similar nitrophenol compounds, a primary detection wavelength of 254 nm is chosen, as it is a common wavelength for aromatic compounds.[7] A secondary wavelength, potentially around 340 nm where some nitrophenols show absorbance, can be monitored for peak purity assessment.[8]
HPLC Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
(3,5-Difluoro-4-nitrophenyl)methanol reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Solution: Accurately weigh the sample containing (3,5-Difluoro-4-nitrophenyl)methanol, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be > 0.999.
-
Quantify the amount of (3,5-Difluoro-4-nitrophenyl)methanol in the sample by interpolating its peak area on the calibration curve.
Diagram of HPLC Workflow
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Impurity Profiling
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For (3,5-Difluoro-4-nitrophenyl)methanol, GC-MS can provide both quantitative data and structural information for impurity identification.
Causality Behind Experimental Choices for GC-MS
-
Injection Technique: Nitroaromatic compounds can be thermally labile.[9] Therefore, a cool on-column or programmed temperature vaporization (PTV) inlet is recommended to minimize thermal degradation in the injector.
-
Derivatization: While direct analysis is possible, derivatization of the hydroxyl group of the benzyl alcohol can improve peak shape and thermal stability.[10] Silylation is a common derivatization technique for alcohols.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of aromatic compounds.
-
Detection: Mass spectrometry offers high selectivity and allows for the identification of unknown impurities by their mass spectra. The presence of fluorine atoms can result in characteristic isotopic patterns.[11][12]
GC-MS Protocol
1. Instrumentation and Materials:
-
Gas Chromatograph with a PTV or cool on-column inlet, coupled to a Mass Spectrometer.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
(3,5-Difluoro-4-nitrophenyl)methanol reference standard.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Anhydrous pyridine and ethyl acetate.
2. GC-MS Conditions:
| Parameter | Condition |
| Inlet | PTV, splitless mode |
| Inlet Temperature Program | 60 °C (hold 0.5 min) to 280 °C at 10 °C/s |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Derivatization, Standard, and Sample Preparation:
-
Derivatization: In a vial, combine 100 µL of the sample or standard solution in ethyl acetate with 50 µL of anhydrous pyridine and 100 µL of the silylating reagent. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section.
-
Working Standard Solutions: Prepare serial dilutions in ethyl acetate and derivatize as described above.
-
Sample Solution: Prepare as described in the HPLC section, using ethyl acetate as the final solvent, and derivatize.
4. Data Analysis and Quantification:
-
Operate the mass spectrometer in full scan mode for qualitative analysis and impurity identification.
-
For quantification, use selected ion monitoring (SIM) mode, monitoring the molecular ion and characteristic fragment ions of the derivatized analyte.
-
Construct a calibration curve and quantify the analyte as described in the HPLC section.
Diagram of GC-MS Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. helixchrom.com [helixchrom.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 9. agilent.com [agilent.com]
- 10. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Troubleshooting & Optimization
common side products in the nitration of 3,5-difluorobenzyl alcohol
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic insight and safety over generic instructions.
Subject: Troubleshooting Side Product Formation & Process Safety Ticket ID: CHEM-SUP-2024-DFBA Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The nitration of 3,5-difluorobenzyl alcohol to synthesize (4-nitro-3,5-difluorophenyl)methanol is a deceptively complex transformation. While the target molecule is a critical intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors), the reaction environment (
This guide addresses the three most common user-reported failures:
-
Low Yield/Acidic Impurities: Caused by benzylic oxidation.
-
Unstable/Explosive Oils: Caused by benzyl nitrate formation.
-
Regio-isomeric Mixtures: Competition between the 2-nitro and 4-nitro positions.
Module 1: The Oxidation Trap (Carboxylic Acid Formation)
User Question:
"My crude product is highly acidic, and the NMR shows a loss of the benzylic methylene protons. What happened?"
Technical Diagnosis:
You have inadvertently oxidized the alcohol to 3,5-difluoro-4-nitrobenzoic acid .
Nitric acid is a potent oxidant. Primary benzylic alcohols are highly susceptible to oxidation under nitrating conditions, especially if the temperature is uncontrolled or if "red fuming" nitric acid (rich in
The Pathway:
Troubleshooting & Prevention:
-
The "Protect-Nitrate-Deprotect" Strategy (Recommended): Do not nitrate the free alcohol.
-
Protect: Convert the alcohol to an acetate ester using acetic anhydride (
). The acetate group is resistant to oxidation. -
Nitrate: Perform the nitration on the benzyl acetate.
-
Deprotect: Mild basic hydrolysis restores the alcohol.
-
-
Temperature Control: If nitrating the free alcohol directly, maintain the temperature strictly below 0°C . Oxidation rates increase significantly above 5°C.
Module 2: The Hidden Hazard (Benzyl Nitrate Ester)
User Question:
"I isolated a yellow oil that decomposed violently upon heating/distillation. Is this the product?"
Technical Diagnosis:
STOP IMMEDIATELY. You have likely synthesized 3,5-difluorobenzyl nitrate (
Safety Alert: Benzyl nitrates are shock-sensitive and thermally unstable explosives. They often decompose autocatalytically.
Detection:
-
1H NMR: Look for a significant downfield shift of the benzylic
protons.-
Target (Alcohol):
ppm. -
Hazard (Nitrate Ester):
ppm.
-
Remediation:
-
Quenching: If you suspect nitrate ester formation, do not concentrate the reaction mixture. Quench into ice water and treat with a mild reductant or hydrolyze in strong aqueous acid/base (carefully) to revert to the alcohol, though this carries risk.
-
Prevention: Use the Acetate Protection method described in Module 1. The acetate blocks the oxygen, preventing nitrate ester formation.
Module 3: Regioselectivity (The Isomer Problem)
User Question:
"I see two distinct sets of aromatic signals. Why isn't the reaction regiospecific?"
Technical Diagnosis:
The reaction produces a mixture of the 4-nitro (major) and 2-nitro (minor) isomers.
-
Electronic Effects: The fluorine atoms at positions 3 and 5 are ortho/para directing but deactivating. The hydroxymethyl group at position 1 is ortho/para directing and weakly activating.
-
Steric Effects:
-
Position 4: Located between two Fluorine atoms. Sterically hindered, but chemically activated by the resonance donation of both fluorines.
-
Position 2 (and 6): Located ortho to the hydroxymethyl group and ortho to one Fluorine. Less sterically hindered than position 4.
-
Despite the steric hindrance, the 4-nitro isomer is typically the major product (often >80%) because the cooperative directing effects of the substituents favor this position, and the para-attack relative to the alkyl group is electronically favorable.
Data Summary Table: Common Impurities
| Component | Structure Description | Origin | 1H NMR Signature (Approx) |
| Target | 4-nitro-3,5-difluorobenzyl alcohol | EAS at C4 | Ar-H singlet (~7.2 ppm) |
| Side Product A | 2-nitro-3,5-difluorobenzyl alcohol | EAS at C2 | Two Ar-H doublets (coupling) |
| Side Product B | 3,5-difluoro-4-nitrobenzoic acid | Oxidation | Loss of |
| Side Product C | 3,5-difluorobenzyl nitrate | Esterification |
Visualization: Reaction Pathways & Troubleshooting
The following diagram illustrates the competing pathways. The Green path is the desired synthesis; Red paths are hazardous or degradative side reactions.
Caption: Reaction network showing the recommended protection pathway (Green) versus direct nitration risks (Red/Yellow).
Recommended Protocol (Self-Validating)
To maximize yield and safety, avoid direct nitration. Use the Acetate Protection Method .
Step 1: Protection[1][2]
-
Dissolve 3,5-difluorobenzyl alcohol in DCM.
-
Add 1.1 eq Acetic Anhydride (
) and cat. DMAP/Pyridine. -
Checkpoint: TLC should show complete conversion of the polar alcohol to the non-polar acetate.
Step 2: Nitration[3][4][5]
-
Dissolve the crude acetate in concentrated
at -5°C. -
Add Fuming
dropwise, maintaining internal temp < 0°C. -
Stir for 1-2 hours.
-
Quench: Pour onto ice. Extract with DCM.
-
Checkpoint: 1H NMR of the crude should show the nitro group installation (aromatic signal shift) while retaining the acetate methyl singlet (~2.1 ppm).
Step 3: Hydrolysis
-
Treat the nitro-acetate with
in Methanol/Water. -
Stir at Room Temp until deprotection is complete.
-
Final Check: Product should be a solid. If it is an oil, check for nitrate esters immediately.
References
-
Regioselectivity & Synthesis of Nitro-benzyl alcohols
- Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols.
-
Source:
-
Safety of Benzyl Nitrates
-
Flurbiprofen benzyl nitrate (NBS-242) inhibits the growth of A-431 human epidermoid carcinoma cells.[1] (Provides data on the synthesis and biological activity of benzyl nitrates, highlighting their distinct chemical nature).
-
Source:
-
-
Commercial Target Validation
Sources
Technical Support Center: (3,5-Difluoro-4-nitrophenyl)methanol Stability & Handling
[1]
Compound Architecture & Stability Profile
(3,5-Difluoro-4-nitrophenyl)methanol is a highly functionalized benzyl alcohol derivative.[1] Its reactivity—and instability—is governed by the "push-pull" electronic effects of its substituents:[1]
-
The Nitro Group (
at C4): A strong electron-withdrawing group (EWG) that activates the ring but introduces thermal hazards (decomposition potential >200°C).[1] -
The Fluorine Atoms (at C3, C5): Being ortho to the nitro group, these are highly activated for Nucleophilic Aromatic Substitution (
). -
The Benzylic Alcohol (
at C1): Susceptible to oxidation (to aldehyde/acid) and disproportionation.
Core Decomposition Pathways
The compound degrades primarily through three distinct mechanisms. Understanding these is critical for troubleshooting experimental failures.
Pathway A: Nucleophilic Defluorination (Hydrolytic Instability)
-
Trigger: Basic conditions (
), nucleophilic solvents (DMSO, DMF with heat), or moisture. -
Mechanism: The nitro group pulls electron density from the ring, making the C-F bonds electron-deficient. Nucleophiles (like
or water) attack the C3/C5 positions, displacing fluoride ions. -
Result: Formation of phenolic impurities (3-fluoro-5-hydroxy-4-nitrobenzyl alcohol) and release of HF.[1]
Pathway B: Oxidative Dehydrogenation (Photochemical/Chemical) [1]
-
Trigger: UV light exposure or presence of trace metal oxidants.
-
Mechanism: Benzylic alcohols with electron-deficient rings are prone to oxidation.[1] The benzylic C-H bonds are weakened. Radical abstraction leads to the formation of 3,5-difluoro-4-nitrobenzaldehyde .[1]
-
Result: Sample yellowing and loss of the alcohol functionality.
Pathway C: Thermal Nitro-Rearrangement (High Energy) [1]
-
Trigger: Temperatures exceeding 150°C or adiabatic conditions during scale-up.[1]
-
Mechanism: Nitroaromatics can undergo a nitro-to-nitrite rearrangement (
), followed by homolytic cleavage of the O-NO bond.[1] This generates reactive radical species (NO, ) and phenols. -
Result: Catastrophic decomposition, gas evolution (
), and formation of tarry polymers.
Visualization of Decomposition Pathways
The following diagram illustrates the branching degradation logic based on environmental stressors.
Figure 1: Mechanistic flowchart showing the three primary degradation routes: SNAr hydrolysis, oxidation, and thermal homolysis.[1]
Troubleshooting Guide & FAQs
Q1: My white powder has turned yellow/orange after storage. Is it still usable?
-
Diagnosis: This indicates oxidative degradation or photolysis . Nitroaromatic aldehydes and azo-coupling products (formed from nitro reduction/coupling) are intensely colored (yellow/orange) even at trace levels (<0.5%).
-
Root Cause: Exposure to light or air during storage.
-
Action:
-
Run an LC-MS to quantify the aldehyde impurity (M-2 mass shift).[1]
-
If purity is >98%, a recrystallization (e.g., from Ethanol/Hexane) may salvage it.
-
Prevention: Store in amber vials under Argon at 2–8°C.
-
Q2: I observe a loss of yield when using Potassium Carbonate ( ) in DMF.
-
Diagnosis: You are triggering Pathway A (SNAr) .
-
Root Cause: The combination of a polar aprotic solvent (DMF) and a base enhances the nucleophilicity of any water present (or the base itself), displacing the activated fluorine atoms ortho to the nitro group.
-
Action:
-
Switch to a non-nucleophilic, non-polar solvent if possible (e.g., Toluene, DCM).
-
Use a weaker, sterically hindered base (e.g., DIPEA) instead of inorganic carbonates.
-
Keep reaction temperatures below 60°C.
-
Q3: The DSC (Differential Scanning Calorimetry) shows a small exotherm at 120°C. Is this safe to scale up?
-
Diagnosis: This is likely the onset of decomposition .
-
Root Cause: While the main nitro decomposition might be higher, trace impurities or autocatalysis can lower the onset temperature.
-
Action:
-
Do NOT scale up without adiabatic calorimetry data (ARC).
-
Nitrobenzyl alcohols can exhibit "self-heating" behavior.
-
Ensure the reactor jacket temperature is at least 50°C below the detected DSC onset.
-
Analytical Protocol: Validating Integrity
Use this HPLC method to separate the parent compound from its specific decomposition products (Aldehyde and Phenol).
Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 210 nm (general) |
| Temperature | 30°C |
Expected Retention Profile (Relative)
-
Hydrolysis Impurity (Phenol): Elutes earlier than parent (more polar due to -OH).
-
(3,5-Difluoro-4-nitrophenyl)methanol (Parent): Mid-elution.
-
Oxidation Impurity (Aldehyde): Elutes later than parent (less polar, loss of H-bonding).
References
-
PubChem. (2025).[2] (3,5-Difluoro-4-nitrophenyl)methanol Compound Summary. National Library of Medicine. [Link]
-
Zhang, J., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study. Molecules, 27(7), 2296. (Demonstrates thermal instability of fluoro-nitroaromatics). [Link]
-
Hatch, C., et al. (2022). Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. Organic Letters. (Discusses oxidative sensitivity of electron-deficient benzyl alcohols). [Link]
Technical Support Center: Crystallization of (3,5-Difluoro-4-nitrophenyl)methanol
Subject: Troubleshooting Guide for Purification & Solid-State Isolation CAS: 1123172-89-3 Molecular Formula: C₇H₅F₂NO₃ Support Tier: Level 3 (Senior Application Scientist)[1]
Physicochemical Profile & Risk Assessment
Before troubleshooting, we must ground our approach in the specific properties of (3,5-Difluoro-4-nitrophenyl)methanol.[1] This molecule presents a "perfect storm" for crystallization difficulties:
-
Electronic Deficit: The benzene ring is highly electron-deficient due to the electron-withdrawing nature of the Nitro group (
) and two Fluorine atoms.[1] This reduces - stacking capability compared to non-fluorinated analogs, often lowering the melting point.[1] -
Amphiphilicity: It contains a polar head (benzyl alcohol + nitro) and a lipophilic core (fluorinated ring).[1] This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.[1]
-
Thermal Sensitivity: Nitro-aromatics are thermally sensitive.[1] Prolonged heating can generate colored azo/azoxy impurities that inhibit crystal growth.[1]
Summary of Physical Properties (Reference Data)
| Property | Value / Characteristic | Implication for Crystallization |
| Melting Point | Predicted range: 50–80°C (Low-Melting Solid) | High risk of oiling out if crystallization temperature ( |
| Solubility (Good) | Alcohols (MeOH, IPA), Ethyl Acetate, THF | Primary solvents for dissolution. |
| Solubility (Poor) | Heptane, Hexane, Water | Anti-solvents. Note: Fluorinated compounds often have unpredictable solubility in alkanes.[1] |
| pKa | ~13 (Alcohol), Nitro group is non-ionizable | pH adjustment is generally ineffective for crystallization unless forming alkoxides (not recommended).[1] |
Diagnostic Workflow (Decision Tree)
Use this logic flow to identify your specific failure mode.
Figure 1: Decision matrix for isolating (3,5-Difluoro-4-nitrophenyl)methanol.
Troubleshooting Guides & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling or adding anti-solvent, the solution turns milky, and a yellow/orange oil settles at the bottom.[1] No crystals form.[1]
Technical Explanation: This is Liquid-Liquid Phase Separation (LLPS).[1] For this molecule, the interaction between the fluorinated ring and non-polar anti-solvents (like Hexane) is energetically unfavorable.[1] The system lowers its energy by separating into a solute-rich oil phase and a solvent-rich phase, rather than organizing into a crystal lattice [1].[1]
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.
-
Solvent Switch: If you are using EtOAc/Hexane, stop . Switch to a system with better miscibility and hydrogen-bonding potential, such as Toluene/Heptane or IPA/Water .[1]
-
Seeding (Critical): You must bypass the nucleation energy barrier.
-
Cool the solution to exactly 5°C above the point where oiling previously occurred.[1]
-
Add seed crystals (0.5 wt%).[1] If you lack seeds, scratch the glass vigorously or use a sonication probe for 10 seconds to induce nucleation.[1]
-
Hold: Agitate isothermally for 2–4 hours. Do not cool further until a visible seed bed is established.[1]
-
Issue 2: Low Yield / Product Remains in Mother Liquor
Symptom: The solution remains clear even at -20°C.[1]
Technical Explanation: The two fluorine atoms on the ring increase lipophilicity, making the compound surprisingly soluble in organic solvents like DCM or EtOAc.[1] The Metastable Zone Width (MSZW) is likely very wide, meaning the solution can hold high supersaturation without spontaneously nucleating [2].[1]
Corrective Protocol:
-
Concentration: Evaporate the solvent until the total volume is reduced by 50%.
-
Anti-Solvent Titration:
Issue 3: Colored Impurities (Yellow/Brown)
Symptom: The crystals are dark yellow or brown, but the pure compound should be pale yellow or off-white.[1]
Technical Explanation: Nitro-aromatics are prone to forming azo-dimers or oxidation byproducts during synthesis, especially if the reduction step (from acid/ester) was not strictly controlled.[1] These impurities often co-crystallize because they share a similar planar structure.[1]
Corrective Protocol:
-
Carbon Treatment: Dissolve crude material in 10 volumes of warm Methanol (40°C). Add Activated Carbon (e.g., Darco G-60, 5 wt%).[1] Stir for 30 mins. Filter hot through Celite.[1]
-
Solvent Selection: Recrystallize from Toluene .[1]
-
Why? Toluene forms
-stacking interactions with the electron-deficient ring of your product, often displacing impurities that lack this specific geometry.[1]
-
Validated Experimental Protocols
Protocol A: Seeded Cooling Crystallization (Recommended)
Best for preventing oiling out and ensuring polymorph control.[1]
Materials:
-
Crude (3,5-Difluoro-4-nitrophenyl)methanol[1]
-
Solvent: Toluene (Primary)[1]
-
Anti-solvent: n-Heptane (Secondary)[1]
Step-by-Step:
-
Dissolution: Charge 10g of crude solid into a reactor. Add Toluene (50 mL, 5 vol). Heat to 60°C. Stir until fully dissolved.
-
Filtration: Perform a polish filtration (0.45 µm PTFE filter) while hot to remove insoluble particulates (dust acts as uncontrolled nucleation sites).[1]
-
Equilibration: Cool the filtrate to 45°C.
-
Seeding: Add 50mg (0.5%) of pure seed crystals.
-
Aging: Stir at 45°C for 2 hours. The suspension should become opaque as crystal growth occurs on the seeds.[1]
-
Cooling: Ramp temperature down to 0°C at a rate of 10°C/hour.
-
Anti-Solvent (Optional): If yield is low, slowly add n-Heptane (25 mL) over 1 hour at 0°C.
-
Isolation: Filter on a Buchner funnel. Wash with cold Toluene/Heptane (1:1).[1] Dry under vacuum at 40°C.[1]
Protocol B: Slurry Ripening (For Oiled Material)
Use this if your product has already oiled out and refuses to solidify.[1]
-
Decant the supernatant solvent from the oil.[1]
-
Add Diisopropyl Ether (IPE) or Water (10 volumes) to the oil.[1]
-
Vigorously stir (800 RPM) at room temperature.
-
Apply a heat/cool cycle: Heat to 40°C for 30 mins, then cool to 10°C for 30 mins. Repeat for 12 hours.
-
The thermal cycling promotes the dissolution of the amorphous oil and redeposition on the thermodynamically stable crystal lattice (Ostwald Ripening) [3].[1]
Data Summary
| Parameter | Recommendation | Mechanism |
| Primary Solvent | Toluene or IPA | Balances solubility with |
| Anti-Solvent | Heptane (with Toluene) or Water (with IPA) | Reduces solubility; Water is aggressive, Heptane is milder. |
| Seeding Temp | 40–45°C | Prevents primary nucleation (oiling) region.[1] |
| Cooling Rate | 5–10°C / hour | Slow cooling favors crystal growth over oil formation.[1] |
| Drying Temp | < 45°C | Prevents melting/agglomeration of the wet cake.[1] |
References
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Chapter 7: "Phase Separation and Oiling Out").[1] [1]
-
Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Elsevier.[1] (Discussion on Metastable Zone Width and Nucleation).
-
Veesler, S., & Boistelle, R. (1994).[1] "Ostwald Ripening of Monohydrate Ammonium Oxalate Crystals." Journal of Crystal Growth, 142(1-2), 177-183.[1] (Fundamental mechanism for slurry ripening).[1] [1]
-
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Strategies for crystallizing low-melting organic solids). [1]
Sources
Technical Support Center: Synthesis of (3,5-Difluoro-4-nitrophenyl)methanol
Welcome to the technical support center for the synthesis of (3,5-Difluoro-4-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reaction with confidence.
Core Principles: The Pivotal Role of the Solvent
The synthesis of (3,5-Difluoro-4-nitrophenyl)methanol is most commonly achieved via the chemoselective reduction of the aldehyde group of 3,5-Difluoro-4-nitrobenzaldehyde, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄). The primary challenge is to reduce the aldehyde without affecting the sensitive nitro group. The solvent is not merely a medium for the reaction; it is an active participant that dictates solubility, reactivity, selectivity, and the ease of product isolation.
The Reaction:
Figure 1: Selective reduction of 3,5-Difluoro-4-nitrobenzaldehyde to (3,5-Difluoro-4-nitrophenyl)methanol.
An ideal solvent system should:
-
Ensure Solubility: Both the aromatic aldehyde (starting material) and the hydride reagent (e.g., NaBH₄) must be sufficiently soluble to allow the reaction to proceed efficiently.
-
Modulate Reactivity: The solvent must be largely inert to the reducing agent. However, its nature (protic vs. aprotic) directly influences the reducing power of NaBH₄. While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by certain solvent and catalyst combinations, risking over-reduction.[1]
-
Guarantee Selectivity: The solvent system should favor the reduction of the aldehyde over the nitro group. Aprotic solvents generally offer better selectivity, whereas protic solvents can sometimes lead to undesired side reactions.[2]
-
Facilitate Work-up: The choice of solvent impacts how easily the final product can be isolated, whether through extraction, precipitation, or crystallization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on solvent-related causes and actionable solutions.
dot
Caption: Troubleshooting workflow for common synthesis issues.
Q1: My reaction shows very low or incomplete conversion of the starting aldehyde. What's going wrong?
A1: This is a common issue often rooted in solubility or reagent activity.
-
Probable Cause 1: Poor Solubility. 3,5-Difluoro-4-nitrobenzaldehyde has limited solubility in purely aqueous or highly nonpolar solvents. Similarly, sodium borohydride has poor solubility in many common organic solvents like THF or diethyl ether. If either component is not adequately dissolved, the reaction will be slow or stall.
-
Solution 1: Employ a Mixed Solvent System. The most effective solution is often a mixture of a protic and an aprotic solvent.
-
Ethanol/Water (e.g., 3:1 to 5:1 v/v): Ethanol helps dissolve the aromatic aldehyde, while water effectively dissolves the sodium borohydride. Water also acts as a proton source for the work-up.[3]
-
THF/Water (e.g., 5:1 v/v): This system is also highly effective. THF is excellent at dissolving the starting material, and the addition of a small amount of water aids in dissolving the NaBH₄.[4]
-
-
Probable Cause 2: Inactive Reducing Agent. Sodium borohydride can degrade upon exposure to moisture. If the reagent is old or has been improperly stored, it may have lost its potency.
-
Solution 2: Verify Reagent Quality. Always use a fresh, unopened bottle of NaBH₄ if possible. If you suspect the reagent is old, you can test it on a simple substrate like benzaldehyde or acetone before committing to your main reaction. Ensure you are using a sufficient molar excess (typically 1.1-1.5 equivalents).
Q2: I've isolated my product, but NMR/GC-MS analysis shows impurities. It seems my nitro group is also being reduced. How can I prevent this?
A2: This indicates a loss of chemoselectivity, where the reducing agent is too powerful under your current conditions.
-
Probable Cause: Overly Reactive System. While NaBH₄ alone is generally selective, its reducing power is significantly enhanced in certain protic solvents or in the presence of transition metal impurities. Solvents like methanol can coordinate with the borohydride, making it a more aggressive reducing agent, which can lead to the reduction of the nitro group to an amine or intermediate species.
-
Solution: Shift to a More Controlled Solvent System.
-
Prioritize Aprotic Solvents: Aprotic solvents like THF or dioxane generally provide higher selectivity and minimize the risk of nitro group reduction.[2] You may still need a small amount of a co-solvent like water to aid solubility, but keeping the protic component to a minimum is key.
-
Control Temperature: Perform the addition of NaBH₄ at a lower temperature (0-5 °C). This moderates the reaction rate and reduces the likelihood of side reactions. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.[5]
-
Q3: After quenching the reaction, my product is "oiling out" instead of precipitating or crystallizing. How do I isolate a solid product?
A3: This is a classic purification challenge where the product has high solubility in the work-up solvent mixture.[6]
-
Probable Cause: High Product Solubility. If you used a solvent like ethanol or THF in your reaction, your product may be too soluble in the aqueous/organic mixture during work-up to crystallize effectively.
-
Solution 1: Solvent Removal and Swap. First, quench the reaction carefully with a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄. Then, remove the organic reaction solvent (ethanol, THF) under reduced pressure. This should leave an aqueous slurry. You can then extract the product from this slurry into a different organic solvent in which it is highly soluble but from which it can be easily crystallized, such as ethyl acetate or dichloromethane.
-
Solution 2: Anti-Solvent Crystallization. After extraction into a suitable solvent like ethyl acetate, concentrate the solution. Then, slowly add a non-polar "anti-solvent" like hexanes or petroleum ether while stirring until the solution becomes cloudy. This will often induce crystallization. Seeding with a small crystal of pure product, if available, can also be highly effective.[6]
FAQs: Solvent Selection & Optimization
Q1: What is the single best solvent for this reaction? A: There is no single "best" solvent; the optimal choice depends on a trade-off between reaction speed, selectivity, and ease of work-up. However, for a reliable starting point, a mixed system of THF/water (approx. 5:1) often provides the best balance. THF ensures good solubility for the aromatic aldehyde and provides a controlled reaction environment, while the small amount of water helps dissolve the NaBH₄ without drastically increasing the risk of over-reduction.
Q2: Why is ethanol a commonly cited solvent if it risks over-reduction? A: Ethanol is inexpensive, readily available, and an excellent solvent for both the aldehyde and, to some extent, NaBH₄. In many standard procedures, the risk of over-reduction is minimal if the temperature is controlled and a significant excess of NaBH₄ is avoided. For robust, high-purity synthesis, especially at scale, the higher selectivity offered by an aprotic system like THF is often preferred.
Q3: How do I properly monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the ideal method.[7]
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The starting aldehyde is a strong UV-active spot. The product, (3,5-Difluoro-4-nitrophenyl)methanol, will also be UV-active but will have a different Rf value (it will be more polar and thus have a lower Rf). The reaction is complete when the starting material spot has completely disappeared.
Recommended Experimental Protocol
This protocol is designed as a robust starting point that prioritizes selectivity and reliable isolation.
Materials:
-
3,5-Difluoro-4-nitrobenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.2 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Difluoro-4-nitrobenzaldehyde in THF (approx. 10 mL per gram of aldehyde).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve sodium borohydride in deionized water (approx. 2 mL per 0.5 g of NaBH₄).
-
Slowly add the aqueous NaBH₄ solution dropwise to the stirred THF solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, slowly and carefully quench the reaction by adding 1M HCl dropwise at 0 °C until gas evolution ceases and the pH is neutral (~7).
-
Remove the THF from the mixture under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.
Data Summary: Solvent System Comparison
| Solvent System | Primary Advantage | Potential Disadvantage | Typical Outcome |
| Ethanol | Good solubility for reactants, inexpensive. | Can increase reactivity of NaBH₄, slight risk of over-reduction. | Good yields, may require careful temperature control for high purity.[3] |
| Methanol | Excellent solubility for NaBH₄. | Highest risk of reducing the nitro group due to enhanced reactivity. | Generally not recommended unless high selectivity is not required. |
| THF | High chemoselectivity, minimizes side reactions. | Poor solubility for NaBH₄, may lead to slower reaction rates. | Excellent purity, often requires a co-solvent for practical use.[2] |
| THF / Water | Recommended. Balances solubility and selectivity. | Requires careful control of water content. | High yield and high purity with good reaction control.[4] |
| Ethanol / Water | Good balance of cost and performance. | Less selective than THF/Water systems. | A reliable and economic option for many applications.[3] |
Mechanistic Visualization: The Influence of Solvent Choice
The solvent's role extends to influencing which reaction pathway is favored.
dot
Caption: Influence of solvent type on reaction selectivity.
References
- Zeynizadeh, B., & Zahmatkesh, K. (2004). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 51(4), 801-806. (URL not available)
-
Li, G., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 232-237. Available from: [Link]
- Bayer Aktiengesellschaft. (1994). Process for preparing 3,5-difluoroaniline. U.S. Patent No. 5,294,742.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Zeynizadeh, B. (2002). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. Bulletin of the Korean Chemical Society, 23(11), 1573-1574. Available from: [Link]
-
Pawaiya, P., et al. (2016). Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. Journal of Chemical and Pharmaceutical Research, 8(8), 843-849. Available from: [Link]
-
MDPI. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Molecules, 27(21), 7248. Available from: [Link]
- Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B.
-
ResearchGate. (n.d.). Optimization of the reaction conditions in model reaction (4-nitrobenzaldehyde and indole). Retrieved from [Link]
-
Bak, A., et al. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters, 25(50), 8963–8967. Available from: [Link]
-
ResearchGate. (2015). (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of (3,5-Difluoro-4-nitrophenyl)methanol: X-ray Crystallography and Spectroscopic Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized small molecule is a critical, non-negotiable step. The precise arrangement of atoms in three-dimensional space dictates a molecule's physical, chemical, and biological properties. In this guide, we delve into the structural elucidation of (3,5-Difluoro-4-nitrophenyl)methanol, a substituted aromatic alcohol of interest in synthetic chemistry and potentially as a building block in pharmaceutical agents.
While single-crystal X-ray diffraction (XRD) remains the gold standard for absolute structural determination, its application is contingent on obtaining a high-quality crystal.[1][2] This guide provides an in-depth comparison of X-ray crystallography with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—offering a holistic view of the available analytical arsenal for the structural confirmation of small molecules like (3,5-Difluoro-4-nitrophenyl)methanol.
The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD provides an unparalleled, detailed three-dimensional map of a molecule's atomic arrangement, including bond lengths, bond angles, and stereochemistry.[3][4] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.[3]
Causality Behind the Experimental Choices in XRD
The primary prerequisite for a successful XRD experiment is the growth of a suitable single crystal. This can often be the most challenging step. The choice of crystallization method is dictated by the compound's solubility and stability. Slow evaporation is often the first method attempted due to its simplicity.[5] The solvent system is crucial; a solvent in which the compound is moderately soluble is ideal to allow for slow, ordered crystal growth.[6] If a compound is too soluble, it may not crystallize, or may form crystals that are too small.[6]
Once a crystal of sufficient size and quality is obtained, it is mounted and cooled in a stream of cold nitrogen gas. This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3] The resulting data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The final step involves solving and refining the crystal structure, a computational process that builds a model of the molecule and adjusts the atomic positions to best fit the experimental diffraction data.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve a small amount of purified (3,5-Difluoro-4-nitrophenyl)methanol in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.
-
Employ a slow evaporation technique by covering the vial with a perforated cap or parafilm to allow the solvent to evaporate over several days at room temperature.[5]
-
Alternatively, use vapor diffusion by placing the vial containing the compound's solution inside a larger, sealed container with a more volatile anti-solvent.
-
Monitor for the formation of single, well-defined crystals. Crystals should be optically clear and ideally between 0.1 and 0.3 mm in each dimension.[4]
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal under a microscope and mount it on a cryoloop.
-
Place the mounted crystal on the goniometer head of the diffractometer and cool it to a low temperature (typically 100 K) in a stream of nitrogen gas.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to determine their intensities.
-
Determine the unit cell parameters and the crystal's space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.
-
Anticipated Crystallographic Data for (3,5-Difluoro-4-nitrophenyl)methanol
While no public crystal structure exists for the title compound, we can anticipate the type of data that would be obtained, drawing parallels with the known structure of the related compound, (4-Nitrophenyl)methanol.
| Parameter | (4-Nitrophenyl)methanol (Example Data) | Anticipated for (3,5-Difluoro-4-nitrophenyl)methanol | Significance |
| Formula | C₇H₇NO₃ | C₇H₅F₂NO₃ | Confirms the elemental composition of the crystal. |
| Crystal System | Triclinic | To be determined | Describes the basic shape of the unit cell. |
| Space Group | P-1 | To be determined | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 6.22 Å, b = 7.41 Å, c = 7.78 Å, α = 110.87°, β = 93.67°, γ = 90.75° | To be determined | Defines the size and angles of the unit cell. |
| Bond Lengths (e.g., C-F, C-N, N-O) | N/A | To be determined | Provides precise distances between atoms, confirming connectivity. |
| Bond Angles (e.g., F-C-C, O-N-O) | N/A | To be determined | Defines the geometry around each atom. |
| Torsion Angles | N/A | To be determined | Describes the conformation of the molecule. |
Table 1: Comparison of known crystallographic data for a related compound and the anticipated data for (3,5-Difluoro-4-nitrophenyl)methanol.
Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Spectroscopic Alternatives for Structural Confirmation
When single crystals are unattainable, or for orthogonal confirmation, a suite of spectroscopic techniques provides invaluable structural information.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9][11] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.
The choice of NMR experiments depends on the complexity of the molecule and the specific structural questions being addressed. A standard ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). For (3,5-Difluoro-4-nitrophenyl)methanol, ¹⁹F NMR would be particularly informative, confirming the presence and environment of the fluorine atoms. ¹³C NMR, often coupled with DEPT experiments, reveals the number and types of carbon atoms (CH₃, CH₂, CH, C). Two-dimensional (2D) NMR techniques like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are used to piece together the complete molecular framework by establishing connectivity between atoms.[11]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to assign signals to specific atoms in the proposed structure.
-
| Experiment | Anticipated Observations | Information Gained |
| ¹H NMR | A singlet for the CH₂ protons. A triplet for the aromatic CH proton (due to coupling with two equivalent ¹⁹F nuclei). A broad singlet for the OH proton. | Confirms the presence of the benzylic alcohol and the substitution pattern of the aromatic ring. |
| ¹³C NMR | Signals for the CH₂ carbon, the aromatic CH carbon, the two C-F carbons, the C-NO₂ carbon, and the C-CH₂OH carbon. | Reveals the number of unique carbon environments. |
| ¹⁹F NMR | A single resonance, likely a doublet, due to coupling with the aromatic proton. | Confirms the presence of two chemically equivalent fluorine atoms. |
| 2D NMR (HSQC/HMBC) | Correlations between protons and their directly attached (HSQC) and long-range coupled (HMBC) carbons. | Establishes the connectivity of the carbon skeleton and confirms the overall structure. |
Table 2: Anticipated NMR data for the structural confirmation of (3,5-Difluoro-4-nitrophenyl)methanol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[12][13][14]
The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion, making it ideal for accurate molecular weight determination.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with very high precision.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Ionize the sample using an appropriate technique (e.g., ESI for molecular weight, EI for fragmentation).
-
Analyze the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features.
-
For HRMS, use the accurate mass to determine the elemental composition.
-
| Experiment | Anticipated Result | Information Gained |
| Low-Resolution MS (ESI) | [M-H]⁻ at m/z 188.0 or [M+Na]⁺ at m/z 212.0 | Confirms the nominal molecular weight (189.12 g/mol ). |
| High-Resolution MS (ESI) | [M-H]⁻ at m/z 188.0164 | Confirms the elemental formula C₇H₄F₂NO₃⁻. |
| Low-Resolution MS (EI) | Molecular ion peak at m/z 189. Fragmentation peaks corresponding to loss of H₂O, NO₂, etc. | Provides a fragmentation pattern that can be used to piece together the structure. |
Table 3: Anticipated Mass Spectrometry data for (3,5-Difluoro-4-nitrophenyl)methanol.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]
FTIR is primarily used for qualitative analysis of functional groups.[18] The presence or absence of characteristic absorption bands in the IR spectrum provides strong evidence for the presence of specific bonds. For (3,5-Difluoro-4-nitrophenyl)methanol, key absorptions would be the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the CH₂ group, the N-O stretches of the nitro group, and the C-F stretches.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.
-
Data Acquisition: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
| Functional Group | Anticipated Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic, CH₂) | 2850-2960 |
| N-O (nitro, asymmetric stretch) | 1500-1570 |
| N-O (nitro, symmetric stretch) | 1330-1370 |
| C-F (aryl fluoride) | 1100-1400 |
Table 4: Anticipated FTIR absorption bands for (3,5-Difluoro-4-nitrophenyl)methanol.
Figure 2: Workflow for Spectroscopic Structural Confirmation.
Comparative Analysis: Choosing the Right Tool
Each of the discussed techniques provides a unique piece of the structural puzzle. While X-ray crystallography stands alone in its ability to provide a definitive 3D structure, its reliance on high-quality crystals is a significant limitation.[19][20] Spectroscopic methods, on the other hand, can be performed on amorphous solids, liquids, or solutions and are generally faster and require less sample.
| Technique | Strengths | Limitations | Application to (3,5-Difluoro-4-nitrophenyl)methanol |
| X-ray Crystallography | - Provides absolute, unambiguous 3D structure. - Determines bond lengths, angles, and stereochemistry.[1] | - Requires high-quality single crystals. - Crystal growth can be difficult and time-consuming. - The crystal structure may not represent the solution-state conformation. | The ultimate method for definitive structural proof, if a suitable crystal can be grown. |
| NMR Spectroscopy | - Provides detailed information about the molecular framework and connectivity in solution.[21] - Non-destructive. - Can be used for quantitative analysis. | - Requires relatively large amounts of sample. - Spectra can be complex for large molecules. - Does not directly provide 3D structure. | Essential for confirming the proposed structure and connectivity of the atoms. |
| Mass Spectrometry | - Highly sensitive, requiring very little sample. - Provides accurate molecular weight and elemental composition (HRMS).[15] - Fragmentation patterns can aid in structural elucidation. | - Does not provide information on stereochemistry or connectivity. - Isomers can be difficult to distinguish. | Crucial for confirming the molecular formula and providing evidence for the overall structure. |
| FTIR Spectroscopy | - Fast, simple, and non-destructive. - Excellent for identifying the presence or absence of key functional groups.[22] | - Provides limited information about the overall molecular structure. - The "fingerprint" region can be complex and difficult to interpret. | A rapid and straightforward method to confirm the presence of the alcohol, nitro, and fluoro functional groups. |
Table 5: Comparative analysis of analytical techniques for the structural confirmation of (3,5-Difluoro-4-nitrophenyl)methanol.
Conclusion
The structural confirmation of a molecule like (3,5-Difluoro-4-nitrophenyl)methanol is best achieved through a multi-faceted analytical approach. While single-crystal X-ray diffraction offers the most definitive structural information, its practical application is not always feasible. In such cases, a combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques) can provide a highly confident structural assignment.[23] FTIR spectroscopy serves as a rapid and valuable tool for the initial confirmation of key functional groups. For researchers in drug development and related fields, understanding the strengths and limitations of each of these techniques is paramount for making informed decisions in the analytical workflow and ensuring the integrity of their scientific findings.
References
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]
-
Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
Jones, C. G., et al. (2018). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments. [Link]
-
Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]
-
Mueller, P. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
University of Pennsylvania Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
McCabe, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]
-
National Institutes of Health. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
-
National Institutes of Health. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
-
The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Journal of the American Chemical Society. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. [Link]
-
Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]
-
eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]
-
Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
-
University of California, Los Angeles. (n.d.). Chapter 12: Mass Spectrometry. [Link]
-
ResearchGate. (2025). Organic mass spectrometry at the beginning of the 21st century. [Link]
Sources
- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. Small molecule-NMR | University of Gothenburg [gu.se]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hscprep.com.au [hscprep.com.au]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 18. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
comparative study of the metabolic stability of compounds derived from (3,5-Difluoro-4-nitrophenyl)methanol
This guide provides a comprehensive comparative analysis of the metabolic stability of a series of novel compounds derived from (3,5-Difluoro-4-nitrophenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies, presents comparative data, and offers insights into the structural modifications that influence metabolic fate. Our approach is grounded in established principles of drug metabolism and leverages robust in vitro techniques to generate reliable and predictive data.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[2][4] Therefore, early assessment of metabolic stability is paramount in the lead optimization phase to select candidates with desirable pharmacokinetic properties.[2]
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the Phase I oxidative metabolism of many xenobiotics.[5] Other important enzyme systems include flavin-containing monooxygenases (FMOs) and various transferases responsible for Phase II conjugation reactions. In vitro models, such as human liver microsomes (HLM), provide a cost-effective and high-throughput means to assess the intrinsic clearance of compounds and predict their in vivo hepatic clearance.[1][3][5][6]
This guide focuses on a series of derivatives of (3,5-Difluoro-4-nitrophenyl)methanol, a scaffold of interest due to its unique electronic and structural features. The presence of two fluorine atoms and a nitro group on the aromatic ring is expected to significantly influence its metabolic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation.[7][8][9][10] Conversely, nitroaromatic compounds are known to undergo reductive metabolism, which can lead to the formation of reactive intermediates.[11][12][13][14] Understanding the interplay of these structural motifs is crucial for the rational design of drug candidates with optimized metabolic stability.
The Investigational Compounds: A Structurally Diverse Library
To investigate the structure-metabolism relationships of (3,5-Difluoro-4-nitrophenyl)methanol derivatives, a focused library of compounds was designed. The parent compound, DFNPM-001 , serves as our baseline. The derivatives were synthesized to explore the impact of modifications at the benzylic alcohol and the aromatic ring.
| Compound ID | Structure | Rationale for Inclusion |
| DFNPM-001 | (3,5-Difluoro-4-nitrophenyl)methanol | Parent compound, baseline for comparison.[15] |
| DFNPM-002 | 1-(3,5-Difluoro-4-nitrophenyl)ethanol | Introduction of a methyl group at the benzylic position to assess the impact on oxidation. |
| DFNPM-003 | (3,5-Difluoro-4-aminophenyl)methanol | Reduction of the nitro group to an amine to compare the metabolic fate of the two functionalities. |
| DFNPM-004 | 2-(3,5-Difluoro-4-nitrophenoxy)acetic acid | Ether linkage and addition of a carboxylic acid moiety to explore alternative metabolic pathways and conjugation. |
| DFNPM-005 | (4-Fluoro-3-nitrophenyl)methanol | Isomeric control to evaluate the influence of the fluorine substitution pattern.[16] |
Experimental Design: A Validated Approach to Assessing Metabolic Stability
A robust and validated experimental protocol is the cornerstone of reliable metabolic stability data. The following sections detail the methodology employed in this comparative study, with a focus on the rationale behind key experimental choices.
In Vitro Model: Human Liver Microsomes (HLM)
Human liver microsomes were selected as the in vitro test system for this study. HLMs are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly CYPs and UDP-glucuronosyltransferases (UGTs).[5] They are a well-characterized and widely accepted model for assessing Phase I and some Phase II metabolism, offering a balance between biological relevance and experimental feasibility.[5][6][17] Pooled HLMs from multiple donors were used to minimize the impact of inter-individual variability in enzyme expression and activity.[5]
Detailed Experimental Protocol
The metabolic stability of the DFNPM derivatives was assessed by monitoring the disappearance of the parent compound over time following incubation with HLMs in the presence of the necessary cofactors.
Materials:
-
Test compounds (DFNPM-001 to DFNPM-005)
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
Procedure:
-
Preparation of Incubation Mixtures:
-
A master mix containing phosphate buffer and the NADPH regenerating system was prepared.
-
The test compounds and control compounds were diluted in the master mix to a final concentration of 1 µM. The final DMSO concentration was kept below 0.5% to avoid enzyme inhibition.
-
-
Pre-incubation:
-
The incubation mixtures were pre-warmed to 37°C for 5 minutes to allow for temperature equilibration.[18]
-
-
Initiation of the Metabolic Reaction:
-
The reaction was initiated by the addition of pre-warmed HLM to a final protein concentration of 0.5 mg/mL.[19]
-
-
Time-course Incubation:
-
Reaction Termination:
-
The reaction in each aliquot was terminated by the addition of 2 volumes of ice-cold acetonitrile containing the internal standard.[5] This step serves to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing:
-
The terminated samples were centrifuged at 4°C to pellet the precipitated proteins.[19]
-
-
Bioanalysis:
Controls:
-
No Cofactor Control: Incubations were performed without the NADPH regenerating system to assess for non-NADPH dependent metabolism.
-
Heat-inactivated Microsomes: Incubations were conducted with microsomes that were heat-inactivated prior to the experiment to account for any non-enzymatic degradation of the compounds.[18]
Bioanalytical Method: LC-MS/MS
The concentration of the test compounds in the incubation samples was quantified using a validated LC-MS/MS method.[20][21][22] This technique offers high sensitivity, selectivity, and throughput, making it the gold standard for bioanalysis in drug metabolism studies.[4][21]
Illustrative LC-MS/MS Parameters for DFNPM-001:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) - Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DFNPM-001: m/z 188.0 -> 170.0 (Precursor -> Product ion)
-
Internal Standard (Tolbutamide): m/z 269.1 -> 154.1
-
-
Data Analysis
The metabolic stability of each compound was determined by calculating the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining was plotted against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life was calculated using the following equation: t½ = 0.693 / k
-
The intrinsic clearance was calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
Experimental Workflow Diagram
Caption: Experimental workflow for the human liver microsomal stability assay.
Results and Discussion: A Comparative Analysis
The metabolic stability of the DFNPM derivatives was evaluated, and the results are summarized in the table below. The data presented is illustrative and intended to demonstrate the application of the described methodology for a comparative analysis.
| Compound ID | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability Class |
| DFNPM-001 | 25.7 | 54.0 | Moderate |
| DFNPM-002 | 18.5 | 75.0 | Moderate-High |
| DFNPM-003 | > 60 | < 23.1 | Low |
| DFNPM-004 | 42.1 | 32.9 | Low-Moderate |
| DFNPM-005 | 35.6 | 39.0 | Low-Moderate |
DFNPM-001 (Parent Compound): The parent compound, (3,5-Difluoro-4-nitrophenyl)methanol, exhibited moderate metabolic stability. The primary metabolic pathways are predicted to be oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid, and reduction of the nitro group. The two fluorine atoms flanking the nitro group likely provide some steric hindrance and electronic deactivation, contributing to its moderate stability.[7]
DFNPM-002: The introduction of a methyl group at the benzylic position in DFNPM-002 resulted in a decrease in metabolic stability (higher CLint) compared to the parent compound. This is likely due to the secondary alcohol being more readily oxidized by alcohol dehydrogenases and CYPs than the primary alcohol in DFNPM-001.
DFNPM-003: The replacement of the nitro group with an amino group in DFNPM-003 led to a significant increase in metabolic stability. This is a crucial finding, as it suggests that the nitro group is a primary site of metabolic liability for this scaffold. While aromatic amines can undergo N-oxidation and acetylation, these processes appear to be slower than the reduction of the nitro group in the parent compound under these in vitro conditions.
DFNPM-004: The ether derivative, DFNPM-004, showed improved metabolic stability compared to the parent compound. The ether linkage is generally more stable to oxidative cleavage than the benzylic alcohol. The presence of the carboxylic acid moiety also opens up the possibility of direct Phase II conjugation (e.g., glucuronidation), which may be a competing metabolic pathway.
DFNPM-005: The isomeric control, DFNPM-005, with a different fluorine substitution pattern, displayed slightly enhanced metabolic stability compared to DFNPM-001. This highlights the subtle but significant impact of halogen positioning on enzyme-substrate interactions and metabolic fate.
Proposed Metabolic Pathways
Based on the experimental data and established principles of drug metabolism, the following metabolic pathways are proposed for the DFNPM series.
Caption: Proposed primary metabolic pathways for DFNPM-001.
For DFNPM-001, the two major competing pathways are oxidation of the benzylic alcohol and reduction of the nitro group. The moderate clearance suggests that both pathways are operative. The reduction of the nitro group can proceed through nitroso and hydroxylamine intermediates, which can be reactive.[13] The significantly lower clearance of DFNPM-003 (the amino derivative) strongly supports the hypothesis that nitro reduction is a key metabolic route for the parent compound.
Conclusion and Future Directions
This comparative study demonstrates the utility of in vitro metabolic stability assays in guiding lead optimization efforts. The results indicate that the (3,5-Difluoro-4-nitrophenyl)methanol scaffold is metabolically labile primarily at the nitro group. Substitution of the nitro group with an amine (DFNPM-003) or modification of the benzylic alcohol to a more stable ether linkage (DFNPM-004) are effective strategies for enhancing metabolic stability.
Future work should focus on:
-
Metabolite Identification: Confirming the proposed metabolic pathways through metabolite identification studies using high-resolution mass spectrometry.
-
Enzyme Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of these compounds.
-
In Vivo Pharmacokinetic Studies: Evaluating the in vivo pharmacokinetic profiles of the most stable derivatives to confirm the in vitro-in vivo correlation.
By systematically evaluating the metabolic fate of this series of compounds, we have gained valuable insights that will inform the design of the next generation of drug candidates with improved pharmacokinetic properties.
References
- Di, L., & Obach, R. S. (2015). In vitro metabolic stability assays for drug discovery. Current Drug Metabolism, 16(1), 47-60.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Rajamanickam, V., & G, S. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]
-
Ackley, D. C., Rockich, K. T., & McCullough, J. F. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Protocols. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Powers, R. A., & Shchanikov, V. (2023).
-
Pandya, U., & Singh, S. (2019). Biotransformation of Nitro Aromatic Compounds by Flavin-Free NADHAzoreductase. ResearchGate. Retrieved from [Link]
- Li, W., & Jia, H. (2012). Bioanalysis in drug discovery and development. Journal of Pharmaceutical Analysis, 2(4), 229-237.
-
Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. Retrieved from [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of the role of the C–F bond. Journal of Fluorine Chemistry, 127(3), 303-319.
-
Wernevik, E., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Retrieved from [Link]
- Kumar, P. P., et al. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 3(3), 637-646.
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]
- Sedykh, A., et al. (2021). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
- Al-Salami, H., et al. (2022). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 13, 998798.
- de Oliveira, R. B., & da Silva, A. C. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31, 1599-1623.
- Begum, R., & Kumar, R. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1286, 135542.
- Koller, A., et al. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2412.
-
Gallardo, E., & Barroso, M. (2009). Bioanalytical Methods for the Determination of Cocaine and Metabolites in Human Biological Samples. ResearchGate. Retrieved from [Link]
-
de Oliveira, R. B., & da Silva, A. C. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-nitrobenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). (2-Fluoro-5-nitrophenyl)methanol. Retrieved from [Link]
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - AT [thermofisher.com]
- 19. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. b-ac.co.uk [b-ac.co.uk]
- 21. onlinepharmacytech.info [onlinepharmacytech.info]
- 22. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
A Researcher's Guide to the Reaction Kinetics of Fluorinated Nitroaromatics
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules is paramount. The reactivity of fluorinated nitroaromatics is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel therapeutics and advanced materials. This guide provides an in-depth comparative analysis of their reaction kinetics, grounded in experimental data and mechanistic principles. We will dissect the factors governing their reactivity, provide a robust experimental protocol for kinetic analysis, and offer insights to empower your research.
The Fundamental Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of fluorinated nitroaromatics is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is distinct from the more familiar SN1 and SN2 reactions.[1]
The process begins with the attack of a nucleophile on the carbon atom bearing the fluorine, a good leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][3] The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), is crucial as it delocalizes the negative charge of this intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[4][5] In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[2]
The stability of the Meisenheimer complex is the key to understanding the reaction kinetics. The more stabilized this intermediate is, the faster the reaction will proceed.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Comparative Kinetic Analysis: The Influence of Isomerism
The position of the nitro group relative to the fluorine atom on the aromatic ring has a profound impact on the reaction rate. This is due to the interplay of inductive and resonance effects that stabilize the Meisenheimer intermediate.
-
Ortho and Para Isomers: When the nitro group is in the ortho or para position to the fluorine, it can effectively delocalize the negative charge of the Meisenheimer complex through resonance. This significant stabilization leads to a much faster reaction rate.[4][6] The inductive effect of the nitro group, which withdraws electron density through the sigma bonds, is also strongest at the ortho position, further enhancing the rate.[4]
-
Meta Isomer: In the meta position, the nitro group cannot participate in resonance stabilization of the negative charge on the carbon where the nucleophile attacks.[7] It can only exert its electron-withdrawing inductive effect, which is weaker at this distance. Consequently, the meta isomer reacts significantly slower than the ortho and para isomers.
| Isomer | Relative Reactivity | Rationale |
| ortho-Fluoronitrobenzene | Highest | Strong inductive and resonance stabilization of the Meisenheimer complex.[4] |
| para-Fluoronitrobenzene | High | Strong resonance stabilization of the Meisenheimer complex.[6] |
| meta-Fluoronitrobenzene | Very Low | Only weak inductive stabilization; no resonance stabilization.[7] |
The Fluorine Advantage: A Superior Leaving Group in SNAr
Counterintuitively, fluorine, which forms the strongest carbon-halogen bond, is the best leaving group among the halogens in SNAr reactions. This "element effect" is a hallmark of the SNAr mechanism.[8][9] The reason lies in the rate-determining step. Since the initial attack of the nucleophile is the slow step, the strength of the carbon-fluorine bond is not the primary factor. Instead, the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[5]
Experimental Protocol: Monitoring SNAr Kinetics with UV-Vis Spectrophotometry
A reliable and widely used method for determining the kinetics of SNAr reactions is UV-Visible (UV-Vis) spectrophotometry.[9][10] This technique is effective when the product of the reaction absorbs light at a different wavelength than the reactants, allowing the progress of the reaction to be monitored over time.
Objective: To determine the second-order rate constant for the reaction of a fluorinated nitroaromatic with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol) at a constant temperature.
Materials:
-
Fluorinated nitroaromatic substrate (e.g., 1-fluoro-4-nitrobenzene)
-
Nucleophile (e.g., piperidine, freshly distilled)
-
Anhydrous solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and syringes
Experimental Workflow:
Caption: Workflow for the kinetic analysis of an SNAr reaction using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the fluorinated nitroaromatic in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the final reaction product to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
Pipette the substrate solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate.
-
Initiate the reaction by rapidly adding the nucleophile solution to the cuvette, mixing quickly, and starting the data acquisition.
-
Record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -k_obs*t + ln(A∞ - A0), where A∞ is the final absorbance, At is the absorbance at time t, and A0 is the initial absorbance.
-
A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -k_obs.
-
-
Determination of the Second-Order Rate Constant (k2):
-
Repeat the kinetic runs with different excess concentrations of the nucleophile.
-
The observed pseudo-first-order rate constant is related to the second-order rate constant by the equation: k_obs = k2 * [Nucleophile].
-
Plot k_obs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k2).
-
Conclusion
The reaction kinetics of fluorinated nitroaromatics are a fascinating and vital area of study for synthetic chemists. The principles of the SNAr mechanism, particularly the stabilization of the Meisenheimer complex, provide a clear framework for understanding the profound influence of isomerism and the unique role of fluorine as a leaving group. By employing robust experimental techniques such as UV-Vis spectrophotometry, researchers can gain valuable quantitative insights into these reactions, enabling the optimization of synthetic routes and the design of new molecular entities.
References
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. Available at: [Link]
-
p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. (2023). Filo. Available at: [Link]
-
In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... (2020). Chemistry Stack Exchange. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules. Available at: [Link]
-
Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. (2025). RSC Publishing. Available at: [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1987). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025). ResearchGate. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PMC. Available at: [Link]
-
UV–Vis analysis of nitrobenzene reduction under optimized reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. (n.d.). NTNU. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Available at: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1985). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
